molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Número de catálogo: B585796
Número CAS: 1155847-27-0
Peso molecular: 177.163
Clave InChI: WHAQWKNPWBROHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a chemically versatile derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry recognized for its strong affinity for kinase enzymes . The core pyrazolopyridine structure is a bioisostere of purine bases, allowing it to mimic adenine and interact effectively with the ATP-binding sites of various kinases . This compound is engineered with an acetic acid moiety at the C3 position, which serves as a critical functional handle for further synthetic modification. This group can be used to create amide linkages, ester derivatives, or other conjugates, enabling researchers to fine-tune the molecule's physicochemical properties and binding interactions for structure-activity relationship (SAR) studies . This building block is primarily valued in drug discovery for the design and synthesis of potential therapeutic agents. Researchers utilize this scaffold in developing inhibitors for a wide range of biological targets, most notably tyrosine kinase inhibitors (TKI) and Tropomyosin Receptor Kinase (TRK) inhibitors . The structural similarity of this heterocycle to known kinase inhibitors, such as those found in approved and investigational drugs, makes it a promising starting point for novel anticancer drug development . Beyond its primary application in kinase research, the pyrazolo[3,4-b]pyridine core has also been associated with a broad spectrum of other pharmacological activities, including antidepressant, antiviral, antifungal, and anti-inflammatory effects, highlighting its utility in diverse research programs . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAQWKNPWBROHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693456
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155847-27-0
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly kinases.[3] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] This guide focuses on a specific derivative, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in research and development.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Off-white to pale yellow solidBased on similar pyrazole derivatives.
Melting Point >200 °C (with decomposition)The carboxylic acid and heterocyclic core would lead to strong intermolecular interactions.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; likely insoluble in water and nonpolar organic solvents.The polar carboxylic acid group and the heterocyclic nature suggest this solubility profile.
pKa ~4-5 (carboxylic acid)Typical range for a carboxylic acid adjacent to an aromatic system.

Proposed Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

A direct, documented synthesis for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is not prevalent in the literature. Therefore, a multi-step synthetic route is proposed, leveraging established methodologies for the functionalization of the pyrazolopyridine core. The key is the introduction of a two-carbon chain at the C3 position, which can then be converted to the carboxylic acid.

A plausible approach involves the creation of a 3-carboxaldehyde derivative, followed by a Wittig reaction to introduce the necessary carbon atom, and subsequent functional group transformations.

Experimental Protocol: A Hypothetical Synthetic Pathway

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde

This intermediate can be synthesized from a suitable aminopyrazole precursor through a Vilsmeier-Haack type reaction or by oxidation of a 3-methyl derivative.

Step 2: Wittig Reaction to form Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[6][7]

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate to anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH), portion-wise with stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: Dissolve 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate.

Step 3: Reduction and Hydrolysis to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

  • Reduction: Dissolve the purified acrylate ester from Step 2 in ethanol. Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the saturated ester.

  • Hydrolysis: Dissolve the crude saturated ester in a mixture of methanol and water. Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N hydrochloric acid (HCl) to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Reduction & Hydrolysis A Aminopyrazole Precursor B 1H-Pyrazolo[3,4-b]pyridine-3-carboxaldehyde A->B Vilsmeier-Haack or Oxidation E Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acrylate B->E Wittig Reaction C Triethyl phosphonoacetate + NaH D Phosphorus Ylide C->D Ylide Formation D->E F Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoate E->F H2, Pd/C G 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid F->G LiOH or NaOH, then H+

Caption: Proposed synthetic workflow for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Chemical Reactivity

The chemical reactivity of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is dictated by the functional groups present: the pyrazolopyridine core and the carboxylic acid side chain.

  • Reactions of the Carboxylic Acid: The acetic acid moiety is expected to undergo typical carboxylic acid reactions:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

    • Amide Coupling: Activation of the carboxylic acid with coupling agents (e.g., HATU, HOBt/EDC) followed by reaction with primary or secondary amines will produce a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

    • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reactions of the Pyrazolopyridine Core: The heterocyclic system can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the substituents. The nitrogen atoms in the rings also provide sites for potential alkylation or coordination with metals.

Spectroscopic Characterization (Predicted)

The structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the methylene protons of the acetic acid group (~3.5-4.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons on the pyridine ring with characteristic coupling patterns.- A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- A signal for the methylene carbon of the acetic acid group.- Signals for the aromatic carbons of the pyrazolopyridine core.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=C and C=N stretching vibrations in the aromatic region.- N-H stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Potential Applications in Drug Discovery

Given the well-established biological activities of the 1H-pyrazolo[3,4-b]pyridine scaffold, the 3-acetic acid derivative represents a valuable building block for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The pyrazolopyridine core is a known hinge-binding motif for many protein kinases. The carboxylic acid handle can be used to introduce various substituents to target specific regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors for oncology or inflammatory diseases.

  • Antimicrobial Agents: Derivatives of pyrazolopyridines have demonstrated antibacterial and antifungal activity.[1] The acetic acid group can be functionalized to improve cell permeability and target engagement in microbial systems.

  • CNS-Active Agents: Some pyrazolopyridine derivatives have shown activity as anxiolytic and anticonvulsant agents.[5] The 3-acetic acid moiety could be used to modulate the polarity and pharmacokinetic properties of new compounds targeting the central nervous system.

Signaling Pathway Context: A Potential Mechanism of Action

Many pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signaling pathway where such an inhibitor might act. For instance, if designed to target a receptor tyrosine kinase (RTK), it would block downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription ... Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Generalized RTK signaling pathway inhibited by a pyrazolopyridine derivative.

Conclusion and Future Directions

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a promising, albeit not widely documented, chemical entity. Its synthesis, while requiring a multi-step approach, is feasible through established organic chemistry reactions. The true value of this compound lies in its potential as a versatile intermediate for the creation of extensive libraries of bioactive molecules. The carboxylic acid functionality provides a convenient handle for derivatization, enabling a systematic exploration of structure-activity relationships for various therapeutic targets. Future research should focus on optimizing the proposed synthetic route, experimentally determining its physicochemical and spectroscopic properties, and exploring its utility in the synthesis of novel kinase inhibitors and other potential drug candidates.

References

  • Aggarwal, R., et al. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Brea, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. MDPI. [Link]

  • Brea, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • El-Faham, A., et al. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

  • Fassi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Guchhait, S. K., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2012(5), 215-224. [Link]

  • Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. [Link]

  • Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Rosiak, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Various Authors. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • (2019). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • (n.d.). The Wittig Reaction. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • (n.d.). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • (n.d.). Wittig Reaction | Organic Chemistry. YouTube. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a core component in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and the interpretation of its interactions in biological systems.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The insights provided are grounded in established principles of spectroscopy and supported by data from related structures documented in the scientific literature.

Molecular Structure and Context

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is comprised of a fused pyrazole and pyridine ring system, with an acetic acid moiety at the 3-position of the pyrazole ring. The structural context, including the aromaticity of the bicyclic system and the acidic nature of the carboxylic acid group, dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the chemical environment of each proton in the molecule. The expected chemical shifts (δ) are predicted based on the electronic effects of the heterocyclic rings and the substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
Pyridine H48.5 - 8.8dd~4.5, 1.5Deshielded by the adjacent pyridine nitrogen and the fused pyrazole ring.
Pyridine H68.2 - 8.5dd~8.0, 1.5Influenced by the pyridine nitrogen.
Pyridine H57.2 - 7.5dd~8.0, 4.5Typical aromatic region for a pyridine proton.
Methylene (-CH₂-)3.8 - 4.1s-Adjacent to the electron-withdrawing carboxylic acid and pyrazole ring.
Carboxylic Acid (-COOH)12.0 - 13.0br s-Highly deshielded, broad signal due to hydrogen bonding.
Pyrazole NH13.0 - 14.0br s-Deshielded due to aromaticity and potential hydrogen bonding.

Note: The exact chemical shifts can be influenced by the solvent and concentration. The broad singlets for the -COOH and NH protons are due to chemical exchange and hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-COOH)170 - 175Typical range for a carboxylic acid carbon.
Pyridine C4150 - 155Deshielded due to the adjacent nitrogen.
Pyridine C6145 - 150Influenced by the pyridine nitrogen.
Pyrazole C3140 - 145Point of attachment for the acetic acid group.
Pyrazole C7a140 - 145Bridgehead carbon.
Pyridine C5120 - 125Aromatic carbon.
Pyrazole C3a115 - 120Bridgehead carbon.
Methylene (-CH₂-)35 - 40Aliphatic carbon adjacent to a carboxylic acid.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[2][3]

Sample Preparation:

  • Dissolve 5-10 mg of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
2500-3300O-H stretch (carboxylic acid)BroadCharacteristic broad absorption due to hydrogen bonding.
3100-3200N-H stretch (pyrazole)MediumTypical for N-H stretching in heterocyclic compounds.
~1700C=O stretch (carboxylic acid)StrongStrong absorption characteristic of a carbonyl group.
1580-1620C=C and C=N stretchingMedium-StrongAromatic ring stretching vibrations.
1200-1300C-O stretch (carboxylic acid)MediumStretching of the carbon-oxygen single bond.
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule due to the presence of acidic and basic sites, allowing for analysis in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

  • Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at an m/z corresponding to the molecular weight of the compound minus the mass of a proton.

Predicted Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da). Therefore, a significant fragment ion corresponding to the loss of CO₂ from the molecular ion is expected. Further fragmentation of the pyrazolopyridine ring system may also be observed.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).[4]

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization in positive or negative mode, respectively.

Data Acquisition Parameters:

  • Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: A scan range appropriate to detect the expected molecular ion should be set (e.g., m/z 50-500).

  • Ionization Mode: Acquire spectra in both positive and negative ion modes.

Visualization of Key Concepts

Molecular Structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Caption: Molecular structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

General Experimental Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight Confirmation Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkat USA. Available at: [Link]

  • Medina-Carmona, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Gual-A-Mai, P., et al. (2019). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+. ACS Omega. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Gomaa, M. A.-M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the well-documented bioactivity of the pyrazolopyridine scaffold, this document details the compound's structure, a proposed synthetic pathway, its predicted physicochemical properties, and its potential as a core structure in the design of novel therapeutics.

Core Compound Identification and Structure

The foundational step in understanding any molecule is the precise definition of its structure and nomenclature according to internationally recognized standards.

IUPAC Name and CAS Registry
Molecular Structure

The molecule consists of a fused bicyclic system where a pyrazole ring is joined to a pyridine ring. An acetic acid moiety is attached to the carbon at position 3 of this core structure. The tautomeric form is specified as 1H, indicating the position of the hydrogen atom on the pyrazole ring's nitrogen.

Below is a DOT language script for generating the 2D chemical structure.

Figure 1: Chemical structure of 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid.

Proposed Synthetic Pathway and Methodologies

Direct synthesis protocols for 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid are not prominently featured in surveyed literature. However, a logical and robust synthetic route can be designed based on established methods for the functionalization of the 1H-pyrazolo[3,4-b]pyridine core, particularly at the C3 position.[3] The most common substituents found at the C3 position are methyl groups and hydrogen atoms, which serve as versatile handles for further chemical modification.[3]

The proposed pathway begins with the commercially available 3-methyl-1H-pyrazolo[3,4-b]pyridine and proceeds through a three-step sequence involving radical bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis.

Synthesis_Workflow Start 3-Methyl-1H-pyrazolo[3,4-b]pyridine Step1 Step 1: Radical Bromination Reagents: NBS, AIBN Solvent: CCl₄, reflux Start->Step1 Intermediate1 3-(Bromomethyl)-1H-pyrazolo[3,4-b]pyridine Step1->Intermediate1 Yields intermediate Step2 Step 2: Cyanation Reagents: NaCN or KCN Solvent: DMSO or aq. Ethanol Intermediate1->Step2 Intermediate2 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetonitrile Step2->Intermediate2 Yields nitrile Step3 Step 3: Acid Hydrolysis Reagents: Conc. HCl or H₂SO₄ Conditions: Heat Intermediate2->Step3 End 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid Step3->End Final product

Sources

An In-Depth Technical Guide to Tautomerism in 1H-Pyrazolo[3,4-b]pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent kinase inhibition and anticancer properties.[1][2][3] However, the inherent chemical nature of the unsubstituted pyrazole ring introduces the phenomenon of tautomerism, a critical factor that profoundly influences the molecule's physicochemical properties, receptor-binding interactions, and ultimate biological function. This guide provides an in-depth exploration of the tautomeric landscape of pyrazolo[3,4-b]pyridine systems, offering researchers and drug development professionals a comprehensive understanding of the underlying principles, influencing factors, and analytical methodologies required to characterize and control this crucial molecular behavior.

The Fundamental Annular Tautomerism: 1H- vs. 2H- Isomers

The pyrazolo[3,4-b]pyridine core, when unsubstituted on the pyrazole nitrogen, exists in a dynamic equilibrium between two primary annular tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[4][5] This equilibrium involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

While both forms are theoretically possible, a significant body of experimental and computational evidence confirms that the 1H-tautomer is markedly more stable .[4] Seminal computational work by Alkorta and Elguero using AM1 calculations quantified this preference, revealing the 1H-tautomer to be more stable by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[4] This substantial energy difference dictates that under most standard conditions, the 1H-isomer is the overwhelmingly predominant species. This stability is a foundational principle for any synthetic or medicinal chemist working with this scaffold.

Caption: Fundamental equilibrium between 1H- and 2H-tautomers.

Prototropic Tautomerism: The Influence of Substituents

Beyond the fundamental annular tautomerism, the introduction of specific functional groups, particularly on the pyridine ring, can create additional prototropic equilibria. The most significant of these is the keto-enol tautomerism that arises from hydroxyl substituents at the C4 or C6 positions.

When a hydroxyl group is present at these positions, the equilibrium strongly favors the corresponding pyridone (or more accurately, pyridin-4-one or pyridin-6-one) tautomer.[4] This preference is driven by the greater thermodynamic stability of the amide-like system within the pyridone ring compared to the aromatic enol form. From a drug design perspective, this is a critical consideration; a molecule synthesized to be a 4-hydroxypyridine derivative will, in all likelihood, exist and interact with biological systems as its 4-oxo tautomer.

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not static. It is a dynamic process influenced by a delicate interplay of intrinsic molecular properties and extrinsic environmental factors. Understanding these factors is paramount for predicting and controlling molecular behavior.

  • Electronic Effects of Substituents: The electronic nature of substituents on the bicyclic system can subtly alter the relative stability of tautomers. Electron-withdrawing groups can decrease the basicity of the nitrogen atoms, while electron-donating groups can increase it, thereby influencing the proton's preferred location.

  • Solvent Polarity and Hydrogen Bonding: The solvent environment plays a crucial role.[6] Polar protic solvents, like water or methanol, can stabilize tautomers capable of acting as hydrogen bond donors or acceptors. Conversely, nonpolar, aprotic solvents may favor less polar tautomers. Studies on the related pyrazolo[3,4-b]quinoline system have demonstrated that dynamic equilibria can be observed and influenced by the choice of solvent, with specific interactions between the solute and aliphatic hydrocarbons being noted.[6]

  • pH and Protonation State: The ambient pH is a powerful determinant of tautomeric form. Protonation of one of the ring nitrogens can lock the system into a specific form and alter its electronic structure, which in turn dictates its biological interactions.

  • Temperature: As with any chemical equilibrium, temperature can shift the balance between tautomers. Temperature-dependent spectroscopic studies, such as those performed on pyrazolo[3,4-b]quinolines, can be used to probe the thermodynamics of the tautomeric interconversion.[6]

A Scientist's Toolkit: Analytical Characterization of Tautomers

Confidently assigning the predominant tautomeric form requires a multi-faceted analytical approach. Relying on a single technique can be misleading, as the state of the molecule (solid vs. solution) can dramatically influence its structure.

X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides unambiguous structural determination of the molecule in its solid, crystalline form.[4] It is the definitive method for identifying bond lengths, bond angles, and the precise location of the pyrazolic proton in the solid state. Numerous crystal structures have confirmed the 1H-tautomer as the preferred form in many derivatives.[7][8]

Causality Insight: While invaluable, it is crucial to recognize that the solid-state structure represents a single, low-energy conformation. This structure may not be the predominant, or even a significantly populated, tautomer in solution where the majority of biological processes occur. Crystal packing forces can stabilize a form that is less favorable when solvated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse

NMR is the most powerful technique for studying tautomeric equilibria in solution.

  • ¹H NMR: The chemical shift of the N-H proton provides direct evidence. Furthermore, the chemical shifts of the carbon-bound protons on the heterocyclic rings will differ between tautomers. For example, characteristic singlets for H-3 and H-5 protons can help confirm the formation of the pyrazolo[3,4-b]pyridine ring system.[2]

  • ¹⁵N NMR: This technique is exceptionally informative. The nitrogen atoms in the pyrazole ring exist in two different electronic environments: a "pyrrole-like" nitrogen (N1 in the 1H-tautomer) and a "pyridine-like" nitrogen (N2 in the 1H-tautomer). These two types of nitrogen atoms have distinctly different ¹⁵N chemical shifts, allowing for a clear and definitive assignment of the proton's location on the pyrazole ring.[9]

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical, as it can influence the equilibrium.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for the N-H proton signal, which may be broad. Note the chemical shifts and coupling patterns of the aromatic protons.

  • ¹⁵N NMR Acquisition: Perform a ¹H-¹⁵N heteronuclear correlation experiment (e.g., HMBC or HSQC). This is more sensitive than direct ¹⁵N detection.

  • Data Analysis:

    • Identify the two nitrogen signals corresponding to the pyrazole ring.

    • A "pyrrole-like" nitrogen (N-H) will typically resonate at a higher field (lower ppm) compared to a "pyridine-like" nitrogen (N=C).

    • The presence of a correlation between the N-H proton and a specific nitrogen signal in an HSQC spectrum provides definitive proof of the proton's location. For the 1H-tautomer, a correlation will be observed to the N1 nitrogen.

  • Self-Validation: If possible, repeat the experiment in a different solvent to probe for environmental effects on the tautomeric equilibrium. A significant change in the spectra may indicate a shift in the equilibrium.

Computational Modeling: A Predictive and Corroborative Tool

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers.[4] By calculating the ground-state energies of all possible tautomers, a reliable prediction of their relative populations can be made. This method is particularly powerful when synthesizing novel derivatives, as it allows for an in silico assessment of tautomeric preference before embarking on lengthy synthetic and analytical efforts.

Workflow cluster_0 Tautomer Characterization Workflow A Hypothesized Tautomers B Computational Modeling (Predict Stability) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Solution State Analysis A->C D X-Ray Crystallography Solid State Analysis A->D E UV-Vis / Fluorescence (If Chromophoric) A->E F Correlate & Conclude Predominant Tautomer(s) B->F C->F D->F E->F

Caption: A self-validating workflow for tautomer analysis.

Impact on Drug Discovery and Development

A failure to appreciate the tautomeric nature of the pyrazolo[3,4-b]pyridine core can lead to flawed structure-activity relationship (SAR) interpretations and the development of non-optimal drug candidates.

The specific tautomer present dictates the geometry and the hydrogen-bonding pattern (donor/acceptor sites) that the molecule presents to its biological target. Two tautomers of the same compound are, for all intents and purposes, different molecules in a biological context. The biologically active form may not be the most stable or abundant tautomer in a simple solvent, but could be selectively stabilized by the microenvironment of a protein's active site.

Parameter Impact of Tautomerism Causality & Rationale
Biological Activity High: Tautomers can have vastly different binding affinities.The arrangement of hydrogen bond donors and acceptors is altered, changing the key-lock fit with the target receptor.
Solubility Moderate to High: Keto-enol or amide-imine tautomerism can significantly change polarity.The pyridone tautomer is generally more polar and may exhibit higher aqueous solubility than its hydroxypyridine counterpart.
Lipophilicity (LogP) Moderate to High: The distribution between octanol and water is dependent on the polarity of the dominant tautomer.A shift in equilibrium will directly impact the measured LogP, affecting cell permeability and ADME properties.
pKa High: The basicity of the ring nitrogens is highly dependent on which tautomer is present.The location of the mobile proton determines which nitrogen atom is available for protonation, directly influencing the pKa.
Intellectual Property High: Tautomers may be considered distinct chemical entities.Patent claims must be carefully worded to cover all relevant tautomeric forms to ensure comprehensive protection.

Table 1. The impact of tautomerism on key drug development parameters.

Conclusion

Tautomerism in 1H-pyrazolo[3,4-b]pyridine systems is not an academic curiosity; it is a central feature that governs their chemical and biological identity. While the 1H-tautomer is thermodynamically favored in the parent system, this equilibrium is dynamic and susceptible to influence from substituents and the surrounding environment. For researchers in drug discovery, a proactive and rigorous approach to characterizing the tautomeric state using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is not just recommended, but essential. This understanding forms the bedrock of rational drug design, enabling the development of safer, more effective therapeutics based on this exceptionally versatile scaffold.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Zahrani, N. A. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14197. [Link]

  • Wang, X., Yang, T., Zhang, Y., Wang, Z., Li, Y., & Zhang, G. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6470. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). ResearchGate. [Link]

  • Wang, C., Liu, Y., Zhang, Y., Zhang, Y., Li, Y., & Liu, Q. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475–1490. [Link]

  • Alanazi, A. M., Al-Abdullah, E. S., El-Sayed, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1. [Link]

  • Charalambous, M., Paraskevopoulos, G., Eleftheriou, P., Christodoulou, M. S., Kostas, I. D., & Koutentis, P. A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Kryachko, E. S., & Nguyen, M. T. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(42), 10729–10736. [Link]

  • Ramírez-Lira, D. F., et al. (2021). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). ResearchGate. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Pazdera, P., & Vetchý, V. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2452. [Link]

  • Elmaati, T. M. A., & El-Taweel, F. (2019). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. [Link]

Sources

Strategic Retrosynthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

The 1H-pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for indazole and purine systems. Derivatives of 1H-Pyrazolo[3,4-b]pyridine-3-acetic acid are critical intermediates in the development of kinase inhibitors (e.g., for GSK3, JAK1) and anti-inflammatory agents.

Synthesizing this specific target presents a unique regiochemical challenge: introducing the acetic acid side chain at the C3 position while simultaneously constructing the fused bicyclic system. Classical approaches often suffer from poor regioselectivity during alkylation or require harsh conditions that degrade sensitive functionalities.

This guide details a convergent, scalable retrosynthetic strategy relying on the Meldrum’s Acid activation protocol . This route offers superior regiocontrol and yield compared to traditional Sandmeyer-type homologations.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the construction of the pyrazole ring after the installation of the carbon framework required for the acetic acid side chain. This avoids the difficult C-C bond formation on a pre-formed heterocycle.

Strategic Disconnections
  • Disconnection A (Functional Group Interconversion): The carboxylic acid is revealed from an ester precursor (ethyl ester), allowing for easier purification of intermediates.

  • Disconnection B (Heterocycle Formation): The pyrazole ring is disconnected at the N-N and C-N bonds, revealing a hydrazine equivalent and a

    
    -keto ester functionalized pyridine.
    
  • Disconnection C (C-C Bond Formation): The

    
    -keto ester side chain is traced back to a condensation between 2-chloronicotinic acid  and a malonate equivalent (Meldrum's acid).
    
Visualization: Retrosynthetic Tree

Retrosynthesis Target Target: 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Ester Intermediate 1: Ethyl (1H-pyrazolo[3,4-b]pyridin-3-yl)acetate Target->Ester Hydrolysis BetaKeto Intermediate 2: Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate Ester->BetaKeto Cyclization (Hydrazine) AcylMeldrum Intermediate 3: Acyl Meldrum's Acid Derivative BetaKeto->AcylMeldrum Alcoholysis Start Starting Material: 2-Chloronicotinic Acid AcylMeldrum->Start Acylation (Meldrum's Acid)

Figure 1: Retrosynthetic tree illustrating the Meldrum's acid strategy for high-fidelity carbon count retention.

Detailed Synthetic Protocol

This protocol validates the "Meldrum's Acid Route," chosen for its reliability in generating


-keto esters from electron-deficient heteroaromatic acids.
Phase 1: Activation and Acylation

Objective: Convert 2-chloronicotinic acid into a reactive


-keto ester equivalent.
  • Acid Chloride Formation:

    • Suspend 2-chloronicotinic acid (1.0 eq) in dry DCM or toluene.

    • Add Oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases.

    • Mechanistic Note: Complete conversion to the acid chloride is critical. Residual acid quenches the subsequent enolate.

  • Meldrum's Acid Condensation:

    • Dissolve Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, 1.05 eq) in dry DCM.

    • Add Pyridine (2.5 eq) at 0°C. The solution turns yellow/orange as the pyridinium salt forms.

    • Add the prepared 2-chloronicotinoyl chloride solution dropwise at 0°C. Stir for 1–2 hours.

    • Workup: Wash with dilute HCl to remove pyridine. Isolate the acyl-Meldrum’s intermediate.[1] Do not purify by column chromatography (it decomposes on silica).

Phase 2: Homologation and Cyclization

Objective: Ring closure to form the pyrazolo[3,4-b]pyridine core.

  • Alcoholysis (The Oikawa Protocol):

    • Reflux the crude acyl-Meldrum’s intermediate in Ethanol (absolute) for 2–4 hours.

    • Reaction: Decarboxylation occurs, releasing acetone and CO₂, yielding Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate .

    • Checkpoint: Monitor by TLC.[2][3] The disappearance of the polar Meldrum's adduct indicates completion.

  • Double Cyclization:

    • Dissolve the

      
      -keto ester in Ethanol.
      
    • Add Hydrazine hydrate (1.1 eq) dropwise at 0°C, then warm to room temperature (or mild reflux).

    • Mechanism:[2][4][5][6][7][8][9][10] Hydrazine attacks the ketone (forming a hydrazone) followed by an intramolecular

      
       displacement of the 2-chloro substituent.
      
    • Result: Formation of Ethyl (1H-pyrazolo[3,4-b]pyridin-3-yl)acetate .

Phase 3: Final Deprotection
  • Hydrolysis:

    • Treat the ester with LiOH or NaOH (2.0 eq) in THF/Water (1:1).

    • Acidify to pH 3–4 with 1M HCl to precipitate the target: 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid .

Mechanistic Insight & Causality

Understanding the reaction mechanism is vital for troubleshooting. The sequence relies on the unique reactivity of the acyl-Meldrum's acid.

The Acylation-Decarboxylation Cascade

The reaction of the acid chloride with Meldrum's acid creates a highly electrophilic intermediate. Upon heating in ethanol, the dioxane ring opens. The resulting beta-acid is unstable and undergoes spontaneous decarboxylation. This is thermodynamically driven by the release of CO₂ and acetone, providing a clean route to the


-keto ester without the use of strong bases (like LDA) that could cause side reactions with the chloropyridine ring.
Visualization: Reaction Mechanism[5][9]

Mechanism Step1 Acyl Meldrum's Intermediate Step2 Ethanolysis (Ring Opening) Step1->Step2 EtOH, Reflux Step3 Beta-Keto Ester (Transient) Step2->Step3 -CO2, -Acetone Step4 Hydrazone Formation Step3->Step4 NH2NH2 Step5 SnAr Cyclization (Final Ring Closure) Step4->Step5 Intramolecular Displacement of Cl

Figure 2: Mechanistic cascade from the Meldrum's adduct to the fused heterocycle.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Failure ModeCorrective Action
Solvent (Acylation) DCM (Anhydrous)Wet solventUse molecular sieves; water hydrolyzes acid chloride.
Base (Acylation) Pyridine (2.5 eq)Triethylamine (Too strong/Steric)Stick to Pyridine; it buffers the HCl without polymerizing the Meldrum's acid.
Cyclization Temp 0°C

RT
High Heat initiallyExothermic reaction can cause hydrazine decomposition; add slowly at 0°C.
Purification RecrystallizationSilica ChromatographyAvoid silica for the Meldrum's intermediate (acidic decomposition).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][4][6][8][9] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. Link

  • Lynch, M. A., et al. (2006). Synthesis of Indazole- and Pyrazolo[3,4-b]pyridine-3-acetic Acids. World Intellectual Property Organization (Patent WO2006138555). Link

  • Dunn, A. D., et al. (2011). Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Song, Z., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecular Diversity. Link

Sources

An In-depth Technical Guide to the Stability and Reactivity of the Pyrazolopyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazolopyridine scaffold, a fused heterocyclic system combining pyrazole and pyridine rings, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, impart a nuanced profile of stability and reactivity. This guide provides a comprehensive technical overview of the pyrazolopyridine core, delving into its inherent stability under various conditions and its reactivity towards a range of chemical transformations. We will explore the subtle yet significant differences among its various isomers, offering field-proven insights into experimental choices and providing a robust framework for the rational design and development of novel pyrazolopyridine-based molecules.

Introduction: The Significance of the Pyrazolopyridine Core

Pyrazolopyridines are bicyclic heteroaromatic compounds that exist as several isomers depending on the fusion of the pyrazole and pyridine rings, with the most common being pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine.[1] This scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The fusion of the two rings creates a unique electronic landscape that governs the molecule's overall properties, including its stability and reactivity, which are critical considerations in drug design and development.[3] Understanding these characteristics is paramount for predicting metabolic fate, designing efficient synthetic routes, and fine-tuning the pharmacological profile of new chemical entities.

Electronic Structure and Aromaticity: The Foundation of Stability and Reactivity

The stability and reactivity of the pyrazolopyridine core are intrinsically linked to its electronic structure and aromaticity. The system consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring, resulting in a unique dipolar character.[3]

The overall aromaticity of the bicyclic system is a key determinant of its stability. In the case of pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable than the 2H-tautomer due to a more favorable aromatic circulation in both rings. This stability can be influenced by the nature and position of substituents.

The pyridine nitrogen's lone pair of electrons resides in an sp² orbital within the plane of the ring and does not participate in the aromatic π-system.[4] This localization of the lone pair makes the pyridine nitrogen a site of basicity and a potential coordination site for metal catalysts.

Physicochemical Stability of the Pyrazolopyridine Core

A thorough understanding of a molecule's stability is crucial for its development as a therapeutic agent or functional material. This section details the stability of the pyrazolopyridine core under various stress conditions.

Tautomeric Stability

For pyrazolopyridines with an unsubstituted pyrazole nitrogen, tautomerism is a key consideration. In the pyrazolo[3,4-b]pyridine series, the 1H-tautomer is generally the more stable form. This preference is attributed to a more delocalized π-electron system, which confers greater aromatic stability. The energy difference between the 1H and 2H tautomers can be substantial, influencing the molecule's reactivity and biological interactions.

pH Stability and Hydrolysis

The pyrazolopyridine core is generally stable under neutral aqueous conditions. However, under acidic or basic conditions, the susceptibility to hydrolysis can increase, particularly if the core is substituted with labile functional groups. The pyridine nitrogen imparts a basic character to the molecule, with pKa values influenced by the specific isomer and substituents. While specific pKa values for the fused systems are not extensively reported, the pKa of the parent pyridine is approximately 5.2. The fusion of the pyrazole ring is expected to modulate this value.

Protocol for Assessing pH Stability:

A standard protocol to assess the stability of a pyrazolopyridine derivative across a range of pH values involves incubating the compound in buffered solutions (e.g., pH 2, 7, and 10) at a controlled temperature (e.g., 37 °C) for a defined period. Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Thermal Stability

The pyrazolopyridine scaffold generally exhibits good thermal stability, a property that is advantageous for drug formulation and storage.[5] Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of pyrazolopyridine derivatives. The inherent stability of the aromatic system contributes to its resistance to thermal degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation in some heterocyclic compounds.[6] The photostability of a pyrazolopyridine derivative will depend on its specific substitution pattern and the presence of chromophores that absorb light in the UV-Vis spectrum. Forced degradation studies under photolytic conditions, as outlined in ICH guidelines, are essential to evaluate this aspect.[7]

Protocol for Forced Photodegradation Study:

A solution of the pyrazolopyridine compound is exposed to a controlled light source (e.g., a xenon lamp) that mimics the UV and visible light spectrum of sunlight. A parallel sample is kept in the dark as a control. The degradation is monitored over time by HPLC to assess the extent of photodecomposition.

Oxidative Stability

The pyrazolopyridine core can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. The electron-rich pyrazole ring can be a target for oxidation. Understanding the oxidative stability is crucial, especially for in vivo applications where metabolic oxidation can occur.[8]

Protocol for Assessing Oxidative Stability:

The compound is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent. The reaction is monitored over time by HPLC to determine the rate and extent of degradation. This provides insights into the potential for oxidative metabolism.

Reactivity of the Pyrazolopyridine Core: A Guide to Functionalization

The unique electronic distribution in the pyrazolopyridine scaffold dictates its reactivity, offering a versatile platform for chemical modification.

Electrophilic Aromatic Substitution

The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its π-excessive nature. For pyrazolo[1,5-a]pyridines, electrophilic substitution, such as nitration and bromination, typically occurs at the 3-position of the pyrazole ring.[9] The regioselectivity can, however, be influenced by the reaction conditions. For instance, nitration of pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro derivative, while using nitric acid in acetic anhydride leads to the 6-nitro compound.[9]

Diagram of Electrophilic Substitution on Pyrazolo[1,5-a]pyridine:

G reactant Pyrazolo[1,5-a]pyridine electrophile E+ intermediate Wheland Intermediate (positive charge delocalized) reactant->intermediate Electrophilic Attack at C3 product 3-Substituted Pyrazolo[1,5-a]pyridine intermediate->product -H+

Caption: Electrophilic attack on the pyrazolo[1,5-a]pyridine core.

Nucleophilic Aromatic Substitution

The π-deficient pyridine ring is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or when a good leaving group is present at an activated position (C4 or C6). For example, 7-chloropyrazolo[3,4-c]pyridine is more reactive towards nucleophilic substitution than the 5-chloro isomer.[10] The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the departure of the leaving group.[11]

Diagram of Nucleophilic Substitution on a Chloropyrazolopyridine:

G reactant Chloropyrazolopyridine (e.g., at C7) nucleophile Nu- intermediate Meisenheimer-like Intermediate reactant->intermediate Nucleophilic Addition product Substituted Pyrazolopyridine intermediate->product -Cl-

Caption: Nucleophilic substitution on an activated pyrazolopyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolopyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated pyrazolopyridines are common substrates for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or vinyl groups by coupling a halopyrazolopyridine with a boronic acid or its ester.[12]

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a halopyrazolopyridine with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is used to introduce alkyne moieties onto the pyrazolopyridine scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the halopyrazolopyridine (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Diagram of a Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') Product Ar-Ar' ArX Ar-X (Halopyrazolopyridine) ArBOH2 Ar'-B(OH)2 (Boronic Acid) Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

N-Alkylation and N-Arylation

The nitrogen atoms in the pyrazole ring can be functionalized through alkylation or arylation reactions, providing a route to further diversify the scaffold. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

Metabolic Stability and Degradation Pathways

For drug development, understanding the metabolic fate of a molecule is critical. The pyrazolopyridine core, while generally stable, can undergo metabolic transformations in vivo. The primary routes of metabolism often involve oxidation, catalyzed by cytochrome P450 enzymes.[13] This can lead to hydroxylation of the aromatic rings or N-dealkylation of substituents. The resulting metabolites may have altered pharmacological activity and pharmacokinetic properties.

Forced degradation studies are invaluable for predicting potential metabolic pathways and identifying labile sites within a molecule.[14] By subjecting the compound to hydrolytic, oxidative, and photolytic stress, potential degradants can be generated, isolated, and characterized, providing a proactive approach to identifying and mitigating metabolic liabilities.[15]

Conclusion and Future Perspectives

The pyrazolopyridine core remains a highly attractive scaffold in the design of novel molecules with diverse applications. Its inherent stability, coupled with a predictable and versatile reactivity, allows for the synthesis of large and diverse chemical libraries. A thorough understanding of the principles outlined in this guide—from the nuances of its electronic structure to the practicalities of its functionalization and degradation—is essential for any researcher working with this important heterocyclic system. Future research will undoubtedly continue to uncover new synthetic methodologies and expand the already broad utility of the pyrazolopyridine core in the pursuit of innovative therapeutics and advanced materials.

References

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 917-936.
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Methodological & Application

The Kinase Inhibitor Potential of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid as a kinase inhibitor. While specific experimental data for this exact molecule is not yet prevalent in published literature, this guide leverages the extensive research on the broader 1H-pyrazolo[3,4-b]pyridine scaffold to provide a robust framework for its synthesis, characterization, and evaluation as a targeted kinase inhibitor.

Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural similarity to purine bases allows it to interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of potent and selective inhibitors.[2] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs).[3][4][5][6]

The introduction of an acetic acid moiety at the 3-position of the pyrazolo[3,4-b]pyridine ring presents an intriguing modification. This functional group could potentially form additional interactions within the kinase active site, influencing potency and selectivity. This guide outlines a systematic approach to investigating the kinase inhibitory properties of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Proposed Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

While a specific synthesis for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related pyrazolopyridine derivatives. A common and effective strategy involves the condensation of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[7]

A potential synthetic pathway is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A 3-Amino-1H-pyrazole-5-carboxylic acid C Cyclocondensation A->C B Ethyl acetoacetate B->C D Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate C->D Glacial Acetic Acid, Reflux E Hydrolysis D->E F 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid E->F Aqueous Base (e.g., NaOH), then Acidification

Figure 1. Proposed synthetic workflow for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

This proposed synthesis leverages the well-established reaction between aminopyrazoles and β-ketoesters to construct the pyrazolopyridine core. The final hydrolysis step is a standard procedure for converting an ester to a carboxylic acid.

Profiling the Kinase Inhibitory Activity: A Strategic Approach

Given the broad activity of the pyrazolo[3,4-b]pyridine scaffold, a tiered approach to kinase screening is recommended.

3.1. Initial Broad-Panel Kinase Screening

To identify the primary kinase targets of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, an initial screening against a broad panel of kinases is advised. This will provide a comprehensive overview of its selectivity profile and guide further investigation.

3.2. Focused In Vitro Kinase Inhibition Assays

Based on the initial screening results, focused in vitro kinase assays should be performed to determine the potency (IC50) of the compound against the identified target kinases. A generic protocol for an in vitro kinase assay is provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure and should be optimized for the specific kinase of interest.

Objective: To determine the IC50 value of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add kinase assay buffer to each well.

    • Add the serially diluted compound or DMSO (vehicle control).

    • Add the kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add the luminescent reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

    • Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Compound B Add Kinase, Buffer, and Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate/ATP C->D E Incubate at Optimal Temperature D->E F Add Luminescent Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Figure 2. Experimental workflow for an in vitro kinase inhibition assay.

Cellular Activity Assessment

Demonstrating that the in vitro kinase inhibition translates to a biological effect in a cellular context is a critical next step.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol provides a general framework for assessing the anti-proliferative effects of the compound on cancer cell lines that are known to be dependent on the activity of the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in a relevant cancer cell line.

Materials:

  • Cancer cell line with known dependence on the target kinase.

  • Complete cell culture medium.

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (dissolved in DMSO).

  • Cell viability reagent (e.g., MTT, resazurin, or a cell-titer glow reagent).

  • 96-well clear or opaque-walled tissue culture plates.

  • CO2 incubator.

  • Plate reader (absorbance, fluorescence, or luminescence).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

  • Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Mechanism of Action in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the target kinase, further mechanistic studies are essential.

5.1. Target Engagement and Phosphorylation Status

Western blotting can be used to assess the phosphorylation status of the direct downstream substrates of the target kinase. A reduction in the phosphorylation of these substrates in cells treated with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid would provide strong evidence of on-target activity.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Inhibitor 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Kinase Target Kinase Inhibitor->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Effect Cellular Effect (e.g., Proliferation, Survival) pSubstrate->Cellular_Effect

Sources

Applications of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning role of 1H-pyrazolo[3,4-b]pyridine derivatives in modern oncology research. This privileged heterocyclic scaffold, a structural analog of purine, has garnered significant attention for its capacity to interact with a multitude of biological targets implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the mechanisms of action and detailed, field-proven protocols for the evaluation of these promising compounds.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Tool in Anti-Cancer Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that mimics the natural purine bases, allowing it to interact with the ATP-binding sites of various kinases and other enzymes crucial for cancer cell survival and proliferation.[1] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of a diverse library of derivatives with a broad spectrum of anti-cancer activities.[1][2]

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Derivatives of 1H-pyrazolo[3,4-b]pyridine exert their anti-cancer effects through several key mechanisms, primarily by inhibiting enzymes that drive oncogenic signaling pathways.

Kinase Inhibition

A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and the induction of apoptosis.[3] This inhibition disrupts the uncontrolled proliferation that is a hallmark of cancer cells.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[4] Specific derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of both wild-type and mutant ALK, such as the crizotinib-resistant L1196M mutation.[4]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK proteins are involved in cell proliferation and differentiation. Their overactivation is implicated in a range of cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to design novel TRK inhibitors.[5]

  • Other Kinase Targets: This versatile scaffold has also been employed to develop inhibitors for other kinases, including TANK-binding kinase 1 (TBK1), Hematopoietic Progenitor Kinase 1 (HPK1), and RAF kinases, highlighting its broad applicability in targeting diverse oncogenic signaling pathways.[6][7][8]

Kinase_Inhibition_Pathway cluster_0 1H-Pyrazolo[3,4-b]pyridine Derivative cluster_1 Target Kinases cluster_2 Cellular Outcomes Compound 1H-Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 Compound->CDK2 ALK ALK Compound->ALK TRK TRK Compound->TRK Other_Kinases Other Kinases (TBK1, HPK1, RAF) Compound->Other_Kinases Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation ALK->Inhibition_of_Proliferation TRK->Inhibition_of_Proliferation Apoptosis Apoptosis Other_Kinases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General signaling pathway of kinase inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.

Topoisomerase IIα Inhibition

Topoisomerase IIα is an essential enzyme that regulates DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis. Several 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition of Topoisomerase IIα, making them promising anti-leukemic agents.[2][9]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the targeted inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[3][10] This can be a direct consequence of kinase or topoisomerase inhibition, or through other mechanisms such as the disruption of the Bcl-2/Bax protein balance, which regulates apoptosis.[10][11]

Applications in Specific Cancer Types

The broad-spectrum activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been demonstrated in a variety of cancer cell lines. The following table summarizes some of the key findings.

Derivative/CompoundCancer TypeKey Target(s)Reported Activity (IC50/GI50)Reference
Compound 9aCervical (HeLa)CDK2/CDK9Not specified, but potent[3]
Compound 14gBreast (MCF7), Colon (HCT-116)CDK2/CDK9Not specified, but potent[3]
Compound 8cLeukemia (K562, MV4-11)Topoisomerase IIαGI50 MG-MID: 1.33 µM[2]
Compound 10gNSCLC (ALK-L1196M)ALK-L1196M, ROS1IC50: <0.5 nM[4]
Compound 15yGlioblastoma (A172, U87MG), Melanoma (A375, A2058), Pancreatic (Panc0504)TBK1IC50: 0.2 nM (TBK1)[6]
Compound 16VariousHPK1Potent enzymatic and cellular activity[7]
Compounds 19, 20, 21, 24, 25Liver (HepG-2), Breast (MCF-7), Colon (HCT-116), Prostate (PC-3)DNA bindingComparable to doxorubicin[12]
Compound C03Colon (Km-12)TRKAIC50: 0.304 µM (cell line)[5]

Application Notes and Experimental Protocols

The following section provides detailed protocols for key assays used in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is a robust and sensitive method for determining the cytotoxic effects of a compound on cancer cell lines. It relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell mass.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., MCF-7, HCT-116) in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed approximately 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment. Rationale: An overnight incubation ensures that the cells have adhered to the plate and are in a logarithmic growth phase before compound treatment.

  • Compound Treatment:

    • Prepare a stock solution of the 1H-pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.2% (v/v) to avoid solvent-induced toxicity.[13]

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13] Rationale: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.

  • Cell Fixation and Staining:

    • After incubation, carefully remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13] Rationale: TCA precipitates proteins and fixes the cells to the plate, preventing cell loss during subsequent washing steps.

    • Wash the plate four times with distilled water to remove the TCA and air dry at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour. Rationale: SRB stoichiometrically binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

    • Remove the unbound SRB by washing the plate three times with 1% acetic acid.

  • Measurement and Data Analysis:

    • Air dry the plate completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the 1H-pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. Rationale: Ethanol fixation permeabilizes the cells, allowing the DNA-staining dye to enter, and preserves the cellular structure.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide - PI) and RNase A. Rationale: RNase A is included to degrade any RNA present, ensuring that the PI dye only binds to DNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[14]

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Analysis Cell_Culture Cancer Cell Line Culture SRB_Assay Cell Proliferation Assay (SRB) Cell_Culture->SRB_Assay IC50 Determine IC50 SRB_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (Biochemical) IC50->Kinase_Assay Western_Blot Western Blotting (Protein Expression) Cell_Cycle->Western_Blot Apoptosis_Assay->Western_Blot qPCR qRT-PCR (Gene Expression) Apoptosis_Assay->qPCR Kinase_Assay->Western_Blot

Figure 2: A typical experimental workflow for evaluating 1H-pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel anti-cancer therapeutics. The ability to functionalize this core structure allows for the generation of derivatives with potent and selective activity against a range of oncogenic targets. The protocols and insights provided in this guide are intended to facilitate the continued exploration and development of this important class of compounds in the ongoing fight against cancer.

References

  • El-Sayed, N. A. E., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(16), 4991. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Gkizis, P. L., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 15(3), 787. [Link]

  • Kim, J., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2867-2872. [Link]

  • Fayed, A. A., et al. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(10), 12301-12313. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel), 18(11), 1770. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1651. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

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Application Notes and Protocols for Antimicrobial Studies of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. The pyrazolopyridine scaffold has emerged as a promising pharmacophore due to its structural similarity to purine bases, allowing for interaction with various biological targets. This document provides a comprehensive guide for the investigation of the antimicrobial properties of a specific derivative, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid . As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and well-validated approach to your research.

The pyrazolo[3,4-b]pyridine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects.[1] The fusion of a pyrazole and a pyridine ring creates a bicyclic heteroaromatic system that can be strategically functionalized to modulate its therapeutic properties.[2] The introduction of an acetic acid moiety at the 3-position of this scaffold presents an interesting candidate for antimicrobial screening, offering a potential site for interaction with microbial enzymes or cell structures.

Scientific Rationale and Potential Mechanisms of Action

While the precise mechanism of action for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is yet to be elucidated, the broader family of pyrazole and pyrazolopyridine derivatives has been shown to exert antimicrobial effects through various pathways. Understanding these potential mechanisms is crucial for designing and interpreting your experiments.

  • Inhibition of Nucleic Acid Synthesis: Some pyrazole derivatives have been found to target bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: The structural integrity of the bacterial cell wall is critical for survival. Certain heterocyclic compounds can interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: By targeting bacterial ribosomes, some compounds can disrupt the process of protein synthesis, which is essential for all cellular functions.

  • Membrane Disruption: Some antimicrobial agents can interact with the lipids in the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

The following protocols are designed to comprehensively evaluate the antimicrobial potential of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, from initial screening to determining its bactericidal or bacteriostatic nature.

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the logical flow of experiments to characterize the antimicrobial properties of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

antimicrobial_workflow cluster_characterization Further Characterization prep_compound Prepare Stock Solution of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay disk_diffusion Disk Diffusion Assay (Qualitative Assessment) prep_compound->disk_diffusion prep_media Prepare Microbiological Media (Mueller-Hinton Broth/Agar) prep_media->mic_assay prep_media->disk_diffusion prep_cultures Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_cultures->mic_assay prep_cultures->disk_diffusion mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Based on MIC results

Caption: Experimental workflow for antimicrobial susceptibility testing.

Materials and Reagents

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (purity ≥95%)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Mueller-Hinton Broth (MHB)[3]

  • Mueller-Hinton Agar (MHA)[3]

  • Sterile saline (0.85% NaCl)

  • Sterile deionized water

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Reference antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • McFarland turbidity standard (0.5)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

  • Spectrophotometer or turbidity meter

  • Vortex mixer

  • Sterile swabs, loops, and spreaders

Recommended Microbial Strains

A representative panel of microorganisms should be used, including Gram-positive and Gram-negative bacteria, and a fungal representative. The following are standard strains available from the American Type Culture Collection (ATCC):

Microorganism Gram Stain ATCC Number
Staphylococcus aureusGram-positive25923 or 29213
Enterococcus faecalisGram-positive29212
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Candida albicansN/A (Yeast)90028

Protocol 1: Preparation of Test Compound and Microbial Inoculum

This initial phase is critical for the accuracy and reproducibility of all subsequent assays.

Preparation of Stock Solution

The choice of solvent is crucial to ensure the compound is fully dissolved and does not precipitate in the aqueous culture medium. DMSO is a common choice for its ability to dissolve a wide range of organic compounds.

  • Accurately weigh a precise amount of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in sterile DMSO or a suitable co-solvent system to create working stocks for the assays.

  • Causality: A high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay, which can have its own antimicrobial or growth-inhibitory effects. It is recommended that the final DMSO concentration in the assay does not exceed 1% (v/v).

Preparation of Standardized Microbial Inoculum

Standardization of the microbial inoculum to a 0.5 McFarland standard is a cornerstone of antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4] This ensures a consistent and reproducible starting density of microorganisms.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Within 15 minutes of standardization, dilute the suspension in sterile MHB to the final required inoculum density for each assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Assay Setup
  • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

  • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the positive control (microorganism growth, no compound). Add 100 µL of MHB.

  • Column 12 will serve as the negative control (sterility control, no microorganism). Add 100 µL of MHB.

  • Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the final inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Seal the plate with a sterile lid or adhesive seal to prevent evaporation.

Incubation and Interpretation
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • A reading mirror or a microplate reader (measuring absorbance at 600 nm) can aid in interpretation.[2]

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Assay Procedure
  • Using a sterile swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° between each of three streaks to ensure even coverage.[5]

  • Allow the plate to dry for 3-5 minutes.

  • Prepare sterile paper disks (6 mm) by impregnating them with a known amount of the 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid solution. A typical starting amount could be 10-30 µg per disk. Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

  • Place a control disk with a known antibiotic (e.g., Ciprofloxacin) and a blank disk with the solvent (e.g., DMSO) on the plate.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.

Data Interpretation
  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.[4]

  • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

  • Interpret the results based on established guidelines for standard antibiotics, or for a novel compound, compare the zone sizes to those of the positive and negative controls.

Zone Diameter Interpretation
LargeSusceptible
IntermediateModerately Susceptible
No ZoneResistant

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

MBC Procedure
  • Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spread the aliquot onto a fresh, sterile MHA plate.

  • Also, plate an aliquot from the positive control well (growth control) to ensure the viability of the microorganisms.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

MBC Interpretation
  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and organized manner. Below are example tables for presenting your results.

Table 1: MIC and MBC Values of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (µg/mL)

Microorganism ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus25923
E. faecalis29212
E. coli25922
P. aeruginosa27853
C. albicans90028

Table 2: Zone of Inhibition Diameters for Disk Diffusion Assay (mm)

Microorganism ATCC Number 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (30 µ g/disk ) Ciprofloxacin (5 µ g/disk ) DMSO (Blank)
S. aureus25923
E. faecalis29212
E. coli25922
P. aeruginosa27853

Conclusion and Future Directions

This guide provides a robust framework for the initial antimicrobial evaluation of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. The data generated from these protocols will establish whether the compound possesses antimicrobial activity, its potency (MIC), its spectrum of activity, and whether its effect is microbicidal or microbistatic. Positive results from these studies would warrant further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and elucidation of the specific mechanism of action. The structural features of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid offer numerous possibilities for synthetic modification to optimize its antimicrobial properties, paving the way for the development of a new class of therapeutic agents.

References

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules, 21(5), 636. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022). Microbe Online. Retrieved from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2018). Der Pharma Chemica, 10(5), 44-51. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(10), 3291. Retrieved from [Link]

  • Re-Exploring the Intermediate Interpretive Category. (2021). CLSI. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

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  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(3), 205-225. Retrieved from [Link]

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Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-Pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases. This structural similarity has rendered it a fertile ground for the discovery of novel therapeutic agents that can interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, and have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The versatility of the pyrazolopyridine ring system allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[2]

This document provides detailed application notes and protocols focused on a specific derivative, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid . While direct literature on this exact molecule is emerging, we will extrapolate from the broader class of pyrazolopyridines to propose a robust framework for its synthesis and biological evaluation. The introduction of an acetic acid moiety at the 3-position is a strategic choice in drug design, as the carboxylic acid group can serve as a key pharmacophore for interactions with biological targets, or as a handle for further chemical modifications.[5] It can also influence the compound's solubility and pharmacokinetic profile.

These notes are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Proposed Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

A plausible and efficient synthetic route to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid involves a multi-step process commencing with the construction of the core pyrazolopyridine scaffold, followed by the introduction and subsequent hydrolysis of an acetate precursor at the 3-position.

Protocol 1: Synthesis of Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

This protocol outlines a potential multi-component reaction to form the ethyl acetate precursor.

Principle: This synthesis is based on the established reactivity of 3-aminopyrazoles with β-ketoesters and aldehydes, often catalyzed by an acid, to construct the fused pyridine ring.[1][3]

Materials:

  • 3-Aminopyrazole

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Glyoxal (40% in water)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and glyoxal (1.1 eq).

  • Add glacial acetic acid (2.0 eq) as a catalyst.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as a catalyst to facilitate the condensation reactions and the subsequent cyclization to form the pyridine ring.[1]

  • Ethyl 4,4,4-trifluoroacetoacetate: The trifluoromethyl group can enhance the reactivity of the ketoester and may impart favorable properties to the final compound.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barriers of the condensation and cyclization steps.

Protocol 2: Hydrolysis to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Principle: Basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Causality Behind Experimental Choices:

  • Lithium Hydroxide: A strong base that effectively hydrolyzes the ester to the carboxylate salt.

  • Acidification: Protonates the carboxylate salt to yield the final carboxylic acid, which can then be extracted into an organic solvent.

Proposed Biological Evaluation: Application Notes and Protocols

Given the established activities of the 1H-Pyrazolo[3,4-b]pyridine scaffold, we propose evaluating 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for its potential as both an anticancer and an anti-inflammatory agent.

Anticancer Activity Evaluation

Many pyrazolopyridine derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[6] Therefore, a primary focus of the biological evaluation should be on its antiproliferative and kinase inhibitory effects.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
1H-Pyrazolo[3,4-b]pyridine-3-acetic AcidMCF-748Experimental Value
1H-Pyrazolo[3,4-b]pyridine-3-acetic AcidA54948Experimental Value
1H-Pyrazolo[3,4-b]pyridine-3-acetic AcidHCT11648Experimental Value
DoxorubicinMCF-748Reference Value

Principle: This protocol describes a general method to assess the inhibitory activity of the compound against a panel of protein kinases. The specific format (e.g., radiometric, fluorescence-based) will depend on the available assay platform.

Materials:

  • Recombinant protein kinases of interest (e.g., CDKs, SRC family kinases)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies)

Procedure:

  • In a suitable assay plate, combine the kinase, its substrate, and varying concentrations of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period at the optimal temperature for the specific kinase.

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Determine the IC50 value for the inhibition of each kinase.

Kinase_Inhibition_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection & Analysis A Kinase, Substrate, Buffer C Incubate Kinase + Compound A->C B Test Compound (1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid) B->C D Initiate with ATP C->D E Kinase Reaction D->E F Stop Reaction & Detect Phosphorylation E->F G Calculate IC50 F->G COX2_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) (Inflammation) COX2->PGs Inhibitor 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a potential inhibitor.

Principle: This is a widely used in vivo model to screen for analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions), which is a sign of visceral pain mediated by pro-inflammatory mediators. [8][9] Materials:

  • Male Swiss albino mice

  • 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (formulated for oral or intraperitoneal administration)

  • 0.6% Acetic acid solution

  • Standard analgesic drug (e.g., indomethacin)

  • Vehicle control

Procedure:

  • Divide the mice into groups (vehicle control, standard drug, and different doses of the test compound).

  • Administer the test compound or standard drug to the respective groups.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Causality Behind Experimental Choices:

  • Acetic Acid: Induces an inflammatory response and pain by stimulating the release of endogenous mediators like prostaglandins and bradykinin.

  • Writhing Response: A quantifiable and reliable indicator of visceral pain, allowing for the assessment of analgesic efficacy.

Summary and Future Directions

The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The introduction of an acetic acid moiety at the 3-position offers a unique opportunity to explore new chemical space and potentially engage with biological targets in novel ways. The protocols outlined in this document provide a comprehensive framework for the synthesis and initial biological evaluation of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Positive results from these initial screens would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation in more advanced animal models of cancer or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's drug-like properties.

By systematically applying these methodologies, researchers can effectively unlock the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid and its derivatives.

References

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]

  • Gils, A., Van Stappen, T., & Vermeire, S. (2016). Assays for measurement of TNF antagonists in practice. Gastroenterology report, 4(2), 96–102. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [Link]

  • ResearchGate. (n.d.). Analgesic activity by acetic acid induced writhing in mice. Retrieved from [Link]

  • Ballatore, C., Zimmermann, M., & Crowe, A. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry & biology, 20(9), 10.1016/j.chembiol.2013.08.010. [Link]

  • Al-Omair, M. A., Ali, A. A.-M., & El-Meligie, S. (2019). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 24(17), 3163. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). Retrieved from [Link]

  • Reker, D., & Ryall, K. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17745–17753. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Academic Journals. (n.d.). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules (Basel, Switzerland), 25(23), 5576. [Link]

  • Wang, X., & Xu, X. (2011). Two high throughput screen assays for measurement of TNF-α in THP-1 cells. Journal of pharmacological and toxicological methods, 63(3), 261–267. [Link]

  • Turman, M. V., & Marnett, L. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 834–839. [Link]

  • Tannock, I. F. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. BMC biology, 12, 80. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(3). [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Organic Chemistry: Current Research, 04(03). [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • Okpo, S. O., Adeyemi, O. O., & Akindele, A. J. (2015). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Pharmaceutical biology, 53(1), 55–65. [Link]

  • Kostakis, I. K., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics, 15(3), 787. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • MDPI. (n.d.). Pathogenic and Clinical Relevance of Serum IL-17A and TNF-α in Systemic Lupus Erythematosus. Retrieved from [Link]

  • Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. (2015). Pharmaceutical Biology, 53(1), 55-65. [Link]

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The Alchemist's Guide to Pyrazolopyridine Synthesis: A Multi-Component Reaction Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold and the Elegance of Multi-Component Reactions

The pyrazolopyridine core, a fused heterocyclic system comprising pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and diverse synthetic routes to this valuable core is therefore a critical endeavor in modern drug discovery.

Traditional multi-step syntheses of complex heterocyclic systems are often plagued by low overall yields, tedious purification procedures, and significant solvent waste. In contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy, embodying the principles of green chemistry. By combining three or more reactants in a single synthetic operation, MCRs enable the rapid construction of complex molecules with high atom economy and operational simplicity. This guide provides an in-depth exploration of the application of MCRs for the synthesis of pyrazolopyridines, offering detailed protocols and expert insights for researchers in the field.

I. The Hantzsch-like Reaction: A Classic Approach to Pyrazolo[3,4-b]pyridines

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry, can be adapted to construct the pyrazolo[3,4-b]pyridine scaffold. This typically involves the condensation of an aminopyrazole, an aldehyde, and a β-ketoester. The reaction proceeds through a series of intermediates, culminating in the formation of a dihydropyrazolopyridine, which can then be oxidized to the aromatic pyrazolopyridine.

Causality in Experimental Design:

The choice of catalyst is crucial in the Hantzsch-like reaction. Acidic catalysts, such as acetic acid or hydrochloric acid, are often employed to activate the aldehyde carbonyl group towards nucleophilic attack and to facilitate the dehydration steps. The solvent also plays a significant role; polar protic solvents like ethanol are commonly used as they can solvate the ionic intermediates and participate in proton transfer steps. In some instances, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[1]

Visualizing the Hantzsch-like Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_final_product Final Product A Aminopyrazole MCR Hantzsch-like Condensation (Acid Catalyst, Solvent, Heat/Microwave) A->MCR B Aldehyde B->MCR C β-Ketoester C->MCR DHPP Dihydropyrazolopyridine MCR->DHPP Oxidation Oxidation DHPP->Oxidation PP Pyrazolo[3,4-b]pyridine Oxidation->PP

Caption: Workflow for Hantzsch-like pyrazolopyridine synthesis.

Detailed Protocol: Hantzsch-like Synthesis of Pyrazolo[3,4-b]pyridines

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), the aromatic aldehyde (1 mmol), and ethyl acetoacetate (1.2 mmol) in ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add crushed ice to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • The crude product is the dihydropyrazolopyridine. For oxidation to the pyrazolopyridine, dissolve the crude solid in ethanol and add an oxidizing agent (e.g., a catalytic amount of iodine) and reflux for an additional 2-4 hours.

  • After oxidation is complete (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure pyrazolo[3,4-b]pyridine.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Quantitative Data: Hantzsch-like Synthesis of Pyrazolopyridine Derivatives
EntryAldehyde (Ar)CatalystSolventTime (h)Yield (%)
1C6H5Acetic AcidEthanol885
24-Cl-C6H4L-prolineEthanol690
34-MeO-C6H4Acetic AcidAcetic Acid582
42-NO2-C6H4InCl3Water (MW)0.592

Yields are for the isolated, purified aromatic pyrazolopyridine.

II. The Biginelli-like Reaction: A Versatile Route to Pyrazolopyrimidinones and Thiones

The Biginelli reaction, traditionally used for the synthesis of dihydropyrimidinones, can be adapted for the synthesis of pyrazolopyridine analogues, specifically pyrazolo[1,5-a]pyrimidines, by using an aminopyrazole as the urea component.[2] This three-component reaction involves an aminopyrazole, an aldehyde, and a β-dicarbonyl compound.

Causality in Experimental Design:

The regioselectivity of the Biginelli-like reaction can be a critical aspect. The choice of catalyst, often a Brønsted or Lewis acid, can influence the reaction pathway and the final product distribution. Solvent-free conditions or the use of green solvents like water or ethanol are often preferred. Microwave-assisted protocols can significantly accelerate the reaction.[1] The nature of the β-dicarbonyl compound (e.g., ethyl acetoacetate vs. acetylacetone) will determine the substituent at the 6-position of the resulting pyrazolo[1,5-a]pyrimidine.

Visualizing the Biginelli-like Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product AP Aminopyrazole S1 Iminium Ion Formation (Aldehyde + Aminopyrazole) AP->S1 ALD Aldehyde ALD->S1 BDC β-Dicarbonyl S2 Nucleophilic Attack (β-Dicarbonyl Enol on Iminium) BDC->S2 S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Dehydration S3->S4 PP Pyrazolo[1,5-a]pyrimidine S4->PP

Caption: Simplified mechanism of the Biginelli-like reaction.

Detailed Protocol: Biginelli-like Synthesis of Pyrazolo[1,5-a]pyrimidines

Materials:

  • 5-Amino-3-arylpyrazole-4-carbonitrile

  • Aromatic aldehyde

  • Ethyl acetoacetate or another 1,3-dicarbonyl compound

  • Dimethylformamide (DMF)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the 5-amino-3-arylpyrazole-4-carbonitrile (1 mmol), the aromatic aldehyde (1.2 mmol), and the 1,3-dicarbonyl compound (1.2 mmol) in DMF (10 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can often be performed without a catalyst.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

  • Characterize the product using NMR, IR, mass spectrometry, and elemental analysis.

Quantitative Data: Biginelli-like Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
EntryAldehyde (Ar)1,3-DicarbonylTime (h)Yield (%)
1C6H5Ethyl Acetoacetate588
24-NO2-C6H4Acetylacetone492
33-Br-C6H4Ethyl Acetoacetate685
4Thiophene-2-carbaldehydeAcetylacetone589

Reactions were performed in refluxing DMF without a catalyst.[2]

III. The Ugi Reaction: A Gateway to Pyrazolopyridine Carboxamides

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides.[3] By employing a pyrazolopyridine carboxylic acid as the acid component, this reaction provides a direct route to pyrazolopyridine carboxamides, which are of significant interest in medicinal chemistry. The other components are an aldehyde, an amine, and an isocyanide.

Causality in Experimental Design:

The success of the Ugi reaction often depends on the choice of solvent. Polar aprotic solvents like methanol or a mixture of DMF and methanol are commonly used to dissolve the reactants and facilitate the reaction.[4] The reaction is typically carried out at room temperature or with gentle heating. The diversity of the final products can be easily achieved by varying each of the four components, making it an ideal reaction for creating compound libraries.

Visualizing the Ugi Reaction Mechanism

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_rearrangement Rearrangement cluster_product Product PPC Pyrazolopyridine Carboxylic Acid ADDUCT α-Adduct PPC->ADDUCT ALD Aldehyde IMINE Iminium Ion ALD->IMINE AMINE Amine AMINE->IMINE ISO Isocyanide NITRILIUM Nitrilium Ion ISO->NITRILIUM IMINE->NITRILIUM NITRILIUM->ADDUCT MUMM Mumm Rearrangement ADDUCT->MUMM PROD Pyrazolopyridine Carboxamide MUMM->PROD

Caption: Key steps in the Ugi four-component reaction.

Detailed Protocol: Ugi Synthesis of Pyrazolopyridine Carboxamides

Materials:

  • Pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Aromatic aldehyde

  • Aniline or another primary amine

  • tert-Butyl isocyanide or another isocyanide

  • Methanol (MeOH) and Dimethylformamide (DMF)

  • Ethyl acetate and hexane for purification

Procedure:

  • In a screw-cap vial, dissolve the aniline (0.5 mmol) and the aromatic aldehyde (0.5 mmol) in a 1:2 mixture of DMF and MeOH (2 mL).

  • Stir the mixture for 1 hour at room temperature to pre-form the imine.

  • Add the pyrazolo[3,4-b]pyridine-4-carboxylic acid (0.5 mmol) and the isocyanide (0.5 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at 70 °C for 48-72 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture onto ice water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the final pyrazolopyridine carboxamide by NMR, mass spectrometry, and melting point.

Quantitative Data: Ugi Synthesis of Pyrazolopyridine Carboxamide Derivatives
EntryAldehyde (Ar)Amine (R-NH2)Isocyanide (R'-NC)Yield (%)
1C6H5C6H5NH2t-BuNC75
24-Cl-C6H4C6H5NH2t-BuNC78
34-MeO-C6H4BenzylamineCyclohexyl isocyanide72
4C6H54-Fluoroanilinet-BuNC80

Yields are for the isolated, purified products.[4]

IV. Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield Incomplete reaction; side product formation; difficult purification.Optimize reaction conditions (temperature, time, catalyst loading).[5] Consider microwave irradiation to enhance reaction rates. For Hantzsch reactions, ensure complete oxidation of the dihydropyridine intermediate. For Ugi reactions, pre-forming the imine can improve yields.
Regioselectivity Issues In Biginelli-like reactions, the aminopyrazole has multiple nucleophilic sites.The reaction conditions, particularly the catalyst and solvent, can influence regioselectivity. Careful characterization of the product is essential to confirm the desired isomer. In some cases, one regioisomer may be thermodynamically favored.[6]
Formation of Side Products Self-condensation of reactants; formation of amides from carboxylic acids and amines in Ugi reactions before the addition of other components.For Hantzsch and Biginelli-like reactions, use stoichiometric amounts of reactants or a slight excess of the more volatile component. In Ugi reactions, add the components in the correct sequence (amine and aldehyde first).
Purification Challenges Products may have similar polarity to starting materials or byproducts.Utilize different chromatography techniques (e.g., preparative TLC, automated flash chromatography). Recrystallization from an appropriate solvent system can be highly effective for crystalline products.

Conclusion

Multi-component reactions offer a highly efficient and versatile platform for the synthesis of medicinally important pyrazolopyridine scaffolds. The Hantzsch-like, Biginelli-like, and Ugi reactions, as detailed in this guide, provide researchers with a powerful toolkit for the rapid generation of diverse pyrazolopyridine derivatives. By understanding the underlying mechanisms and optimizing reaction conditions, scientists can leverage these elegant one-pot transformations to accelerate the drug discovery and development process.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Publishing. Available at: [Link]

  • Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed. Available at: [Link]

  • Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. Beilstein Journals. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. The Royal Society of Chemistry. Available at: [Link]

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Catalytic Methods for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. As a bioisostere of purine, this scaffold is central to the design of a wide array of pharmacologically active agents, including kinase inhibitors, central nervous system agents, and anti-infectives.[1][2] Specifically, the introduction of an acetic acid moiety at the C3 position yields 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, a critical building block and a pharmacophore in its own right, enabling further derivatization or direct interaction with biological targets.

The synthesis of this core structure has evolved significantly, moving from classical, often harsh, condensation methods to more sophisticated and efficient catalytic strategies. This guide provides an in-depth analysis of modern catalytic approaches for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core and its subsequent functionalization to the target acetic acid derivative. We will explore the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights into catalyst selection to empower researchers in their synthetic endeavors.

Section 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be approached via two primary strategic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired complexity of the final molecule.

  • Strategy A: Post-Cyclization Functionalization. This is the most common and versatile approach. It involves the initial catalytic synthesis of a stable 1H-pyrazolo[3,4-b]pyridine intermediate bearing a precursor functional group (e.g., an ester or nitrile) at the C3 position. This precursor is then hydrolyzed in a subsequent step to afford the final carboxylic acid. This strategy allows for the robust and high-yield formation of the core heterocycle first.

  • Strategy B: Direct Cyclization. This approach aims to construct the heterocyclic core with the acetic acid side chain, or a masked version thereof, already incorporated into one of the key synthons. While potentially more atom-economical, this can be challenging due to the reactivity of the free carboxylic acid under various catalytic conditions.

The following retrosynthetic analysis illustrates the more prevalent Strategy A.

G Target 1H-Pyrazolo[3,4-b]pyridine -3-acetic Acid Hydrolysis Functional Group Interconversion (Hydrolysis) Target->Hydrolysis Precursor C3-Functionalized Pyrazolopyridine (e.g., R = COOEt, CN) Three_Component Catalytic Cyclocondensation Precursor->Three_Component Hydrolysis->Precursor Aminopyrazole 5-Aminopyrazole Derivative Ketoester β-Ketoester (e.g., Diethyl acetylsuccinate) or α,β-Unsaturated Carbonyl Three_Component->Aminopyrazole Three_Component->Ketoester

Caption: Retrosynthetic analysis for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid via a post-cyclization functionalization strategy.

Section 2: Catalytic Synthesis of the Pyrazolopyridine Core

The cornerstone of this synthetic approach is the construction of the bicyclic pyrazolopyridine system. Multicomponent reactions (MCRs) are particularly powerful, offering high convergence and molecular complexity in a single step. The most prevalent method is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketoester or malononitrile), which proceeds via a domino Knoevenagel condensation-Michael addition-cyclization sequence.

General Mechanism: Three-Component Synthesis

The reaction typically initiates with a catalyst-mediated condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct). The 5-aminopyrazole then acts as a binucleophile. A Michael addition occurs, followed by an intramolecular cyclization onto the second electrophilic center (e.g., a ketone or nitrile). The final steps involve dehydration and subsequent aromatization, which is often facilitated by an oxidant (like atmospheric oxygen) or occurs via disproportionation, to yield the stable 1H-pyrazolo[3,4-b]pyridine ring.[1][2]

G cluster_0 Reaction Cascade Start 5-Aminopyrazole + Aldehyde + Active Methylene Cmpd. Step1 Knoevenagel Condensation (Catalyst-Mediated) Start->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization & Dehydration Intermediate2->Step3 Intermediate3 Dihydropyrazolopyridine Step3->Intermediate3 Step4 Aromatization (Oxidation) Intermediate3->Step4 End 1H-Pyrazolo[3,4-b]pyridine Core Step4->End

Caption: Generalized workflow for the three-component synthesis of the 1H-pyrazolo[3,4-b]pyridine core.

Lewis Acid Catalysis: Zirconium(IV) Chloride (ZrCl₄)

Expertise & Rationale: Lewis acids like ZrCl₄ are highly effective catalysts for this transformation.[3] They function by coordinating to the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and accelerates the initial Knoevenagel condensation with the active methylene compound. This activation cascade leads to higher yields and often allows for milder reaction conditions compared to uncatalyzed thermal methods.

Protocol 2.1: ZrCl₄-Catalyzed Synthesis of Ethyl 4-Aryl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Materials: 5-Amino-1-phenylpyrazole, substituted aromatic aldehyde, ethyl acetoacetate, Zirconium(IV) chloride (ZrCl₄), Ethanol (anhydrous).

  • Procedure:

    • To a stirred solution of 5-amino-1-phenylpyrazole (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in anhydrous ethanol (10 mL), add ethyl acetoacetate (1.2 mmol).

    • Add ZrCl₄ (0.1 mmol, 10 mol%) to the mixture in one portion.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature. A solid precipitate usually forms.

    • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to afford the pure ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivative.

"Green" Catalysis: Microwave-Assisted Synthesis in Aqueous Media

Expertise & Rationale: The principles of green chemistry encourage the reduction of hazardous solvents and energy consumption. Microwave-assisted organic synthesis (MAOS) in an aqueous medium is an excellent strategy that aligns with these principles.[4] Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes. Using water as a solvent and a mild base catalyst like triethylamine (TEA) further enhances the green credentials of the protocol.[4][5]

Protocol 2.2: Microwave-Assisted Synthesis of Ethyl 6-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Materials: 1,3-dimethyl-1H-pyrazol-5-amine, benzaldehyde, ethyl 2-cyanoacetate, ammonium acetate, triethylamine (TEA), Water.

  • Procedure:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), benzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), and ammonium acetate (1 mmol).

    • Add water (4 mL) followed by triethylamine (0.5 mmol, 0.5 eq.).[5]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 80-100 °C for 15-25 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the product with high purity, often without the need for column chromatography.[4]

Comparative Data for Core Synthesis

The choice of catalyst and conditions significantly impacts the efficiency of the core synthesis. The following table summarizes representative catalytic systems.

Catalyst SystemSolventConditionsTypical YieldReference
Acetic AcidAcetic AcidReflux, 12 h44-99%[1]
L-ProlineEthanol80 °C, 30-60 minHigh[1]
ZrCl₄EthanolReflux, 2-4 hHigh[3]
Cu(II) acetylacetonate-MildHigh[6]
[Et₃NH][HSO₄] (Ionic Liquid)[Et₃NH][HSO₄]60 °C90-96%[1]
TEA / H₂O (Microwave)Water100 °C, 15-25 min>90%[4][5]

Section 3: Conversion to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

With the C3-functionalized pyrazolopyridine core in hand, the final step is the conversion of the precursor group into the desired acetic acid moiety. Saponification (base-catalyzed hydrolysis) of an ester is the most direct and reliable method.

Expertise & Rationale:

Base-catalyzed hydrolysis of an ester is a classic and robust organic transformation. Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent mixture (e.g., ethanol/water) promotes the nucleophilic attack of a hydroxide ion on the ester carbonyl. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and the corresponding alcohol. A final acidic workup is crucial to protonate the carboxylate salt, yielding the neutral carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.

G cluster_1 Hydrolysis Workflow Start Pyrazolopyridine-3-carboxylate (Ester Precursor) Step1 Saponification: 1. NaOH or KOH 2. EtOH / H₂O, Reflux Start->Step1 Intermediate1 Carboxylate Salt (Water Soluble) Step1->Intermediate1 Step2 Acidic Workup: (e.g., HCl) to pH ~3-4 Intermediate1->Step2 End 1H-Pyrazolo[3,4-b]pyridine -3-acetic Acid (Precipitate) Step2->End

Caption: Experimental workflow for the hydrolysis of a C3-ester to the target acetic acid.

Protocol 3.1: Saponification of Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate

  • Materials: Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivative (from Protocol 2.1 or 2.2), Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl, 2M).

  • Procedure:

    • Suspend the ester (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

    • Add sodium hydroxide (3.0 mmol, 3.0 eq.) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C). The suspension should become a clear, homogeneous solution as the reaction progresses. Monitor by TLC until the starting material is fully consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with a non-polar solvent like ethyl acetate or dichloromethane (2 x 15 mL) to remove any non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify slowly by adding 2M HCl dropwise with vigorous stirring.

    • A white or off-white precipitate of the carboxylic acid will form as the pH drops to approximately 3-4.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

References

  • Valverde, M. G., de la Cuesta, E., & Avendaño, C. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • Zhang, L., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]

  • Shevchuk, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells. PubMed Central. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Nasresfahani, Z., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • Karatasos, K., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [Link]

Sources

Application Note: 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Inflammatory Cascade and a Novel Therapeutic Avenue

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce inflammatory mediators.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.[1][2] Consequently, the NF-κB signaling pathway has emerged as a prime target for the development of novel anti-inflammatory therapeutics. The 1H-Pyrazolo[3,4-b]pyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory properties.[3] This application note focuses on a specific derivative, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, and provides a comprehensive guide for researchers to investigate its anti-inflammatory potential through a series of robust in vitro assays.

Mechanism of Action: Targeting the Core of Inflammation

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The primary proposed mechanism of action for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][4] 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is hypothesized to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.

This inhibition of the NF-κB pathway leads to the downstream suppression of key inflammatory mediators:

  • Pro-inflammatory Cytokines: Reduced production of TNF-α and IL-6, which are critical signaling molecules that amplify the inflammatory response.[5][6]

  • Inflammatory Enzymes: Decreased expression of iNOS and COX-2. iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.[7]

The following diagram illustrates the proposed mechanism of action:

NF-kB Signaling Pathway Proposed Mechanism of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6 mRNA->Cytokines Enzymes iNOS, COX-2 mRNA->Enzymes Compound 1H-Pyrazolo[3,4-b]pyridine -3-acetic Acid Compound->IKK Inhibits

Caption: Proposed mechanism of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
Appearance Expected to be a solid[8]
Melting Point The parent compound 1H-pyrazolo[3,4-b]pyridine has a melting point of 99-101°C. The acetic acid derivative's melting point will differ and should be determined experimentally.[9]
Solubility The parent compound is soluble in organic solvents like Chloroform and Ethyl Acetate. The acetic acid moiety will increase polarity and may confer some aqueous solubility, especially at neutral or basic pH. It is recommended to initially dissolve the compound in DMSO to prepare a stock solution.[8][9]
Stability Store in a cool, dry, and dark place. For solutions, it is recommended to prepare fresh or store at -20°C for short-term use and -80°C for long-term storage.General laboratory practice

Experimental Protocols

The following protocols provide a framework for evaluating the anti-inflammatory activity of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in vitro using the murine macrophage cell line RAW 264.7.

Cell Culture and LPS Stimulation

The RAW 264.7 macrophage cell line is a widely used model for studying inflammation.[10][11]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Subculture: Passage cells when they reach 70-80% confluency. Detach cells using a cell scraper.

  • LPS Stimulation: To induce an inflammatory response, stimulate RAW 264.7 cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.[5][12]

Cytotoxicity Assay (MTT Assay)

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]

    • Pre-treat the cells with non-toxic concentrations of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for 2 hours.[2]

    • Stimulate the cells with 1 µg/mL LPS for an additional 24 hours.[13]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[1][13]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[2][13]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

TreatmentNO Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10%
LPS + Compound (10 µM)15.5 ± 1.540%
LPS + Compound (25 µM)8.9 ± 0.965%
LPS + Compound (50 µM)4.3 ± 0.583%
Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[14]

    • Pre-treat the cells with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for 2 hours.

    • Stimulate with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[7][15][16]

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for color development.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 1030 ± 8
LPS (1 µg/mL)1200 ± 150850 ± 90
LPS + Compound (25 µM)650 ± 80420 ± 50
LPS + Compound (50 µM)300 ± 40180 ± 25
Western Blot Analysis of Inflammatory Proteins

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key components of the NF-κB pathway (p65 and IκBα).

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for 2 hours, followed by stimulation with 1 µg/mL LPS for the appropriate duration (e.g., 30 minutes for IκBα degradation, 24 hours for iNOS and COX-2 expression).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against iNOS, COX-2, NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Western Blot Workflow Western Blot Experimental Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis BCA Protein Quantification (BCA) Lysis->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Cell culture of RAW264.7 cells. (2024, April 15). Protocols.io. Retrieved January 27, 2026, from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Kim, B., et al. (2007). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. British Journal of Pharmacology, 152(6), 931-937. Available from: [Link]

  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Western blot analyses of iNOS (A), COX-2 (B), NF-κBp65 (C), and IκB-α... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 1H-pyrazolo[3,4-b]pyridine. (n.d.). Pipzine Chemicals. Retrieved January 27, 2026, from [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). Retrieved January 27, 2026, from [Link]

  • PROPAGATION &CULTURING OF RAW264.7 CELLS. (n.d.). Bowdish Lab. Retrieved January 27, 2026, from [Link]

  • The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. (2025, May 14). NIH. Retrieved January 27, 2026, from [Link]

  • Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • Formosanin C attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages. (2021, September 1). KoreaMed Synapse. Retrieved January 27, 2026, from [Link]

  • Can't culture RAW 264.7 well? These tips are ignored. (2023, February 10). Procell. Retrieved January 27, 2026, from [Link]

  • 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). NCBI. Retrieved January 27, 2026, from [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya. Retrieved January 27, 2026, from [Link]

  • Western blot analysis of NF-κB p65, COX-2, and iNOS in the striatal... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016, November 20). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols: In Vitro Profiling of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as the core of potent protein kinase inhibitors.[1][2] Derivatives of this scaffold have been developed to target a range of kinases involved in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5][6] The pyrazolo portion of the molecule often serves as a critical hydrogen bond center within the kinase ATP-binding pocket.[1]

Given this precedent, any investigative workflow for a novel compound like 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid must be predicated on the hypothesis that it functions as a kinase inhibitor. The following application notes provide a comprehensive, multi-step strategy to first identify the putative kinase target(s), then to validate this activity, and finally to characterize its downstream cellular consequences. This workflow is designed to build a robust data package, moving logically from broad, high-throughput biochemical screens to specific, mechanism-of-action cellular assays.

The In Vitro Assay Cascade: A Strategic Workflow

A successful in vitro profiling campaign does not rely on a single assay, but rather on an integrated series of experiments where the results of one stage inform the design of the next. This tiered approach ensures efficient use of resources and builds a high-confidence profile of the compound's activity.

G cluster_0 Biochemical Assays (Target ID & Validation) cluster_1 Cell-Based Assays (Phenotypic & Target Engagement) A Primary Screen: Broad Kinase Panel (e.g., 400+ kinases @ 1µM) B Secondary Screen: IC50 Determination on Hits (10-point dose response) A->B Identify Hits (% Inhibition > 50%) C Mechanism of Action: ATP Competition Assay B->C Confirm Potency D Cell Proliferation Assay: (e.g., CellTiter-Glo®) on Target-Relevant Cell Line B->D Select Relevant Cell Model E Target Engagement Assay: Phospho-Protein Western Blot D->E Correlate Potency with Target Inhibition

Caption: A logical workflow for characterizing 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Primary Screening: Broad Kinase Panel

Objective: To identify potential kinase targets of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid from a large, unbiased panel.

Causality: Kinase inhibitors, especially those derived from common scaffolds, can exhibit polypharmacology (binding to multiple targets). A broad screen at a relatively high concentration (e.g., 1-10 µM) is the most efficient method to cast a wide net and identify all potential interactions, which is crucial for understanding both on-target efficacy and potential off-target liabilities.[7][8]

Protocol: Universal Kinase Activity Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it a universal platform for nearly any kinase.[9][10][11]

Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in 100% DMSO. Create a working solution for the assay by diluting this stock in kinase assay buffer to a 2X final concentration (e.g., 2 µM).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X compound solution (or vehicle control, e.g., 1% DMSO) to appropriate wells.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X solution containing the specific kinase and its corresponding substrate in reaction buffer. This step initiates the kinase reaction. Kits from commercial vendors provide optimized enzyme and substrate concentrations.[12][13][14]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[9][10] Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure this newly synthesized ATP.[9][10] Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[11]

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to positive (no enzyme) and negative (vehicle) controls.

Data Presentation: Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

Target KinaseCompound ConcentrationPercent InhibitionHit? (Y/N)
Src1 µM89%Y
Lck1 µM75%Y
FGFR11 µM15%N
ALK1 µM8%N
TBK11 µM92%Y
... (400+)1 µM......

Table 1: Representative data from a primary kinase panel screen.

Secondary Assays: Potency and Mechanism of Action

Objective: To confirm the hits from the primary screen by determining their potency (IC50) and to understand how the compound inhibits the enzyme.

4.1 IC50 Determination

Causality: An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for quantifying the potency of an inhibitor.[15] This allows for the rank-ordering of hits and provides a quantitative value for structure-activity relationship (SAR) studies. A 10-point, 3-fold serial dilution is standard practice to generate a robust dose-response curve.

Protocol: The protocol is identical to the ADP-Glo™ assay described in Section 3.0, with the following modification:

  • Instead of a single concentration, prepare a serial dilution of the 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (e.g., from 10 µM down to 0.5 nM) and test each concentration in triplicate.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2 Mechanism of Action (MOA): ATP Competition Assay

Causality: Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[16] Confirming this mechanism increases confidence that the compound is a specific, active-site directed inhibitor. This is tested by running the IC50 determination at different, fixed concentrations of ATP. If the compound is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.[7]

Protocol:

  • Perform the kinase activity assay (as in Section 4.1) to determine the IC50 of the compound at a low, Kₘ-level concentration of ATP (often 10-100 µM).

  • Repeat the entire IC50 determination experiment using a high, saturating concentration of ATP that mimics physiological levels (e.g., 1 mM).[7]

  • Analysis: A significant rightward shift in the IC50 curve at the high ATP concentration is indicative of an ATP-competitive mechanism of action.

Cellular Assays: Translating Biochemical Potency to Biological Effect

Objective: To determine if the biochemical inhibition of the target kinase translates into a functional outcome in a relevant cellular context.

5.1 Cell Viability / Anti-Proliferation Assay

Causality: If the identified target kinase (e.g., Src) is a known driver of proliferation in a specific cancer cell line, then an effective inhibitor should reduce the viability or proliferation of those cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous assay that measures ATP levels as an indicator of metabolically active, viable cells.[17][18][19][20]

Protocol: CellTiter-Glo® Assay

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a Src-dependent colon cancer line) into a 96-well, white-walled plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Read luminescence on a plate-based luminometer.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data as in the biochemical IC50 determination.

Data Presentation:

Assay TypeCompoundValue (nM)
Biochemical IC501H-Pyrazolo[3,4-b]pyridine-3-acetic Acid vs. Src50
Cell-Based GI501H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (HT-29)250

Table 2: Comparison of biochemical potency and cellular activity.

5.2 Target Engagement: Phospho-Protein Western Blot

Causality: The most direct way to confirm that the compound is hitting its intended target in cells is to measure the phosphorylation state of a known downstream substrate.[4][6] For a Src inhibitor, this could be monitoring the phosphorylation of STAT3 or FAK. A decrease in the phosphorylated form of the substrate upon compound treatment provides strong evidence of target engagement.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates Substrate Downstream Substrate (e.g., STAT3) Src->Substrate Phosphorylates Compound 1H-Pyrazolo[3,4-b] pyridine-3-acetic Acid Compound->Src INHIBITS pSubstrate Phosphorylated Substrate (p-STAT3) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives

Caption: Inhibition of a kinase like Src blocks downstream substrate phosphorylation.

Protocol: Western Blot for Phospho-Src Substrate

  • Cell Culture and Treatment: Plate cells as in the viability assay. Treat with increasing concentrations of the compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[22] Milk is often avoided as its casein content can cause background with phospho-specific antibodies.[21]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).[22]

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

References

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: Molecules URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]

  • Title: SRC Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds Source: YouTube URL: [Link]

  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL: [Link]

  • Title: [Screening of protein kinase inhibitors] Source: PubMed URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]

  • Title: SRC Kinase Enzyme Activity Assay Kit Source: DiscoverX URL: [Link]

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: ADP Glo Protocol Source: protocols.io URL: [Link]

  • Title: CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability Source: ResearchGate URL: [Link]

  • Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Scientific Reports URL: [Link]

  • Title: See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay Source: YouTube URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: NIH URL: [Link]

  • Title: CellTiter Glo® 2 0 Cell Viability Assay Source: YouTube URL: [Link]

Sources

Application Notes & Protocols: A Multi-pronged Strategy for Target Identification of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] This application note outlines a comprehensive strategy for the deconvolution of the biological targets of a specific derivative, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. Given the established role of the pyrazolopyridine core as a bioisostere of purines, particularly in kinase inhibition, we hypothesize that protein kinases are a primary target class for this compound.[2] This guide provides a detailed, field-proven workflow for researchers in drug discovery, employing a synergistic combination of computational prediction and experimental validation to confidently identify and characterize the molecular targets of this small molecule.

Introduction: The Scientific Rationale

The 1H-pyrazolo[3,4-b]pyridine nucleus is a cornerstone in the design of kinase inhibitors.[3] Its structure mimics the adenine base of ATP, enabling it to act as a "hinge-binder" within the ATP-binding pocket of a wide array of protein kinases.[2] This has led to the development of potent inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[4][5][6]

The addition of an acetic acid moiety at the 3-position introduces a critical pharmacophoric element. This carboxylic acid group can serve as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and specificity. A notable parallel can be drawn with Indomethacin, an indole-3-acetic acid derivative, where the acidic side chain is crucial for its inhibitory action on cyclooxygenase.[7]

Therefore, our guiding hypothesis is that 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a modulator of protein kinase activity. This document will detail a systematic approach to first predict and then experimentally validate this hypothesis.

A Synergistic Workflow for Target Identification

A robust target identification campaign should not rely on a single methodology. We advocate for a multi-pronged approach that begins with broad, computational screening to generate a manageable list of high-probability candidate targets. This is followed by rigorous experimental validation to confirm these predictions and elucidate the functional consequences of the small molecule-protein interaction.

Target ID Workflow cluster_0 PART 1: In Silico Target Prediction cluster_1 PART 2: Experimental Validation Computational Screening Computational Screening Ligand-Based Screening Ligand-Based Screening Computational Screening->Ligand-Based Screening Identifies proteins known to bind similar ligands. Structure-Based Docking Structure-Based Docking Computational Screening->Structure-Based Docking Predicts binding pose and affinity for known structures. Affinity Chromatography Affinity Chromatography Structure-Based Docking->Affinity Chromatography Prioritized list of candidate targets Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Identified protein 'hits' Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Confirmed direct inhibition (e.g., IC50) Validated Target Validated Target Cellular Assays->Validated Target Start Start Start->Computational Screening

Caption: A multi-pronged workflow for target identification.

Part 1: In Silico Target Prediction Protocols

Computational methods offer a rapid and cost-effective means to survey the vast landscape of the human proteome and prioritize potential targets.[8]

Protocol: Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. We will use the structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid as a query to search databases of known bioactive compounds.

Step-by-Step Methodology:

  • 2D Fingerprint Generation: Convert the 2D structure of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid into a molecular fingerprint (e.g., Morgan fingerprints).

  • Database Selection: Choose relevant databases such as ChEMBL, PubChem, and BindingDB.

  • Similarity Search: Perform a Tanimoto similarity search against the selected databases.

  • Data Analysis: Compile a list of compounds with a high similarity score (e.g., >0.85) and their known biological targets.

  • Target Prioritization: Rank the identified targets based on the frequency of their appearance and their biological plausibility as kinase targets.

Protocol: Structure-Based Virtual Screening (Molecular Docking)

This method predicts the preferred binding orientation and affinity of a ligand to a protein with a known 3D structure.[9] We will focus on the human kinome.

Step-by-Step Methodology:

  • Ligand Preparation: Generate a 3D conformation of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid and assign appropriate protonation states and charges.

  • Receptor Library Preparation: Obtain a library of 3D structures of human protein kinases from the Protein Data Bank (PDB). Prepare these structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the ATP-binding site of each kinase in the library.

  • Scoring and Ranking: Score the resulting poses based on the predicted binding energy. Rank the kinases according to their docking scores.

  • Candidate Selection: Select the top-ranking kinases for experimental validation.

Table 1: Hypothetical Top-Ranked Kinase Candidates from In Silico Screening

RankKinase TargetDocking Score (kcal/mol)Key Predicted Interactions
1CDK2-9.8H-bond with Leu83 (hinge); Salt bridge with Lys33
2ALK-9.5H-bond with Met1199 (hinge); H-bond with Glu1197
3TBK1-9.2H-bond with Val135 (hinge); H-bond with Asp157
4c-Met-8.9H-bond with Met1160 (hinge); H-bond with Tyr1230

Part 2: Experimental Validation Protocols

The prioritized list of candidate targets from the in silico phase must be validated through direct experimental evidence. Affinity chromatography is a powerful technique for isolating binding partners from a complex biological mixture.[10]

Protocol: Synthesis of an Affinity Probe

To perform affinity chromatography, the small molecule of interest must be immobilized on a solid support. This requires the synthesis of a derivative with a linker suitable for conjugation. The carboxylic acid group of our compound is an ideal handle for this purpose.

Affinity Probe Synthesis Compound 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid COOH Reagents EDC/NHS Coupling Compound:p1->Reagents Linker Amine-PEG-Biotin NH2 Linker:p1->Reagents Probe Affinity Probe Biotinylated Compound Reagents->Probe

Caption: Synthesis of a biotinylated affinity probe.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the use of the synthesized affinity probe to "pull-down" interacting proteins from a cell lysate for identification by mass spectrometry.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and prepare a native cell lysate.

  • Probe Immobilization: Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads to immobilize the probe.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. A competitive elution with an excess of the free (un-biotinylated) 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is recommended to increase specificity.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of identified proteins from the affinity probe pull-down with a control pull-down (using beads without the probe) to identify specific binding partners.

Protocol: In Vitro Kinase Inhibition Assay

Once high-confidence binding partners are identified, their functional modulation by the compound must be quantified. For kinases, this is typically achieved through an in vitro kinase assay to determine the IC50 value.

Step-by-Step Methodology:

  • Reagents: Obtain the recombinant purified kinase identified from the AC-MS experiment, a suitable substrate peptide, and ATP.

  • Assay Setup: In a microplate, set up reactions containing the kinase, substrate, and varying concentrations of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence/luminescence-based assays.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM)
CDK250
ALK120
TBK1>10,000
c-Met850

Conclusion and Future Directions

This application note provides a robust and logical framework for the target identification of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. By integrating computational prediction with experimental validation, researchers can efficiently navigate the complexities of target deconvolution. The identification of specific kinase targets and their corresponding potencies will be instrumental in elucidating the compound's mechanism of action and guiding its future development as a potential therapeutic agent. Subsequent studies should focus on confirming target engagement in cellular models and exploring the downstream signaling effects of target inhibition.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). [Source details not fully available]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Europe PMC. [Link]

  • Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels. (2022). ACS Publications. [Link]

  • The target landscape of clinical kinase drugs. (n.d.). Europe PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (2003). PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). NIH National Library of Medicine. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). NIH National Library of Medicine. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Acetic acid. (n.d.). Wikipedia. [Link]

  • New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b] pyridine: Synthesis and Characterization. (2025). ResearchGate. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (n.d.). Oxford Academic. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • Rapid Computational Identification of the Targets of Protein Kinase Inhibitors. (n.d.). ACS Publications. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Publishing. [Link]

  • Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling. (2017). PubMed. [Link]

  • Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. (2024). bioRxiv. [Link]

  • What Are Acetic Acid Derivatives?. (2025). YouTube. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). [Source details not fully available]
  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Publications. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Synthesis

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a key building block in the synthesis of various pharmaceutical agents, including Apixaban.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice based on chemical principles and extensive laboratory experience. Our goal is to help you diagnose and resolve common issues related to reaction yield and purity.

The synthesis is typically a two-step process: a cyclocondensation to form the core ester intermediate, followed by hydrolysis to the final carboxylic acid. This guide is structured to address challenges at each critical stage of this workflow.

Visualized Synthetic Workflow

Understanding the overall process is the first step. The following diagram outlines the common synthetic pathway from a substituted hydrazinopyridine to the target acid.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Purification A 2-Hydrazinopyridine Derivative C Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-ylacetate (Intermediate Ester) A->C AcOH or EtOH/Base Reflux B Diethyl 2-acetyl-3-oxobutanedioate (or similar β-ketoester) B->C D 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (Final Product) C->D NaOH or LiOH then H+ Work-up E Crude Product D->E Acidification & Extraction F Pure Crystalline Product E->F Recrystallization

Caption: General two-step synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Troubleshooting Guide: Low-Yield Scenarios

This section addresses specific, common problems encountered during the synthesis. Each question is answered with an explanation of the underlying chemistry and actionable solutions.

Part 1: The Cyclocondensation Step (Intermediate Ester Formation)

The formation of the pyrazolopyridine ring is the most complex step and is often the primary source of yield loss. This reaction is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2]

Question 1: My cyclocondensation reaction is stalling or showing low conversion by TLC/LC-MS. What are the likely causes?

Answer: Low conversion in this step typically points to one of four areas: reagent quality, reaction conditions, catalyst choice, or solvent effects.

  • Reagent Quality: The substituted 2-hydrazinopyridine starting material is particularly susceptible to aerial oxidation. If your hydrazine has been stored for a long time or has discolored (e.g., turned dark brown or tarry), its purity is compromised. We strongly recommend using freshly prepared or purified hydrazine for optimal results.

  • Reaction Temperature: This condensation requires significant thermal energy to drive the cyclization and dehydration steps. Most successful procedures call for refluxing the reaction mixture for an extended period, often between 10 to 18 hours.[1][3] Insufficient temperature or reaction time is a common cause of incomplete conversion.

  • Catalyst and pH: The reaction can be run under either acidic or basic conditions.

    • Acidic Conditions (e.g., Glacial Acetic Acid): Acetic acid serves as both the solvent and the catalyst.[4] It protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the hydrazine. However, excess acidity can protonate the hydrazine, reducing its nucleophilicity. If the reaction is sluggish, ensure your acetic acid is glacial and not overly diluted with water.

    • Basic Conditions (e.g., Sodium Ethoxide in Ethanol): A base like sodium ethoxide deprotonates the β-ketoester to form a more reactive enolate.[3] This is then followed by reaction with the hydrazine. It is critical to use a non-aqueous base; the presence of water can lead to unwanted side reactions like ester hydrolysis.

  • Water Scavenging: The final ring-closing step involves the elimination of two molecules of water. If water is not effectively removed from the reaction medium, the equilibrium can be unfavorable. While refluxing in a solvent like toluene with a Dean-Stark trap is an option, simply using a high-boiling solvent like acetic acid and maintaining a vigorous reflux is usually sufficient.

ParameterRecommended ConditionRationale
Temperature Reflux (typically 110-120 °C)Overcomes the activation energy for dehydration and cyclization.
Time 10-24 hoursEnsures the reaction proceeds to completion. Monitor by TLC or LC-MS.
Solvent/Catalyst Glacial Acetic Acid OR Anhydrous EtOH with EtONaAcid activates the carbonyl; base activates the ketoester via enolate formation.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the sensitive hydrazine starting material.

Question 2: My reaction produces a complex mixture of products. What are the most common side reactions and how can I suppress them?

Answer: The formation of multiple products is usually due to a lack of regiochemical control or competing reaction pathways. This is mechanistically related to the Fischer indole synthesis, where side reactions are a known challenge.[5]

  • Regioisomer Formation: The reaction between an unsymmetrical hydrazine and an unsymmetrical β-ketoester can potentially form two different pyrazole regioisomers. In this specific synthesis, the initial nucleophilic attack can occur at either carbonyl group of the ketoester. To favor the desired isomer, controlling the reaction temperature and the rate of addition of reagents can be crucial. A slower, more controlled reaction at a slightly lower temperature (if kinetically feasible) often improves regioselectivity.

  • Incomplete Cyclization: You may isolate the initial hydrazone intermediate if the reaction conditions are not forcing enough to promote the final dehydration and ring-closing. This is often seen when reaction times are too short or temperatures are too low.

  • Michael Addition: Some β-ketoesters or their vinylogous equivalents can undergo Michael addition as a competing pathway.[6] Ensuring you are using a 1,3-dicarbonyl equivalent that favors the condensation pathway is key.

G Start Reaction Mixture (Hydrazine + Ketoester) Desired Desired Product (Pyrazolopyridine Ester) Start->Desired Correct Conditions (Reflux, Anhydrous) Side1 Regioisomer Impurity Start->Side1 Poor Temp Control Side2 Uncyclized Hydrazone Start->Side2 Insufficient Time/Temp Side3 Degradation Products Start->Side3 Harsh pH / Air

Caption: Potential reaction pathways leading to desired product or impurities.

Troubleshooting Protocol:

  • Confirm Starting Material Purity: Run an NMR or LC-MS on your 2-hydrazinopyridine.

  • Optimize Conditions: Set up small-scale parallel reactions to test acidic vs. basic conditions.

  • Monitor Progress: Take aliquots every 2-4 hours and analyze by TLC or LC-MS to track the disappearance of starting materials and the appearance of the product and any major byproducts.

  • Control Stoichiometry: Use a slight excess (1.1 equivalents) of the β-ketoester to ensure the complete consumption of the more valuable hydrazine starting material.

Part 2: The Saponification Step (Ester Hydrolysis)

This step seems straightforward but can be a source of significant yield loss if not performed with care, particularly during the work-up.

Question 3: My hydrolysis reaction is incomplete, and I still see the starting ester on my TLC plate. What should I do?

Answer: Incomplete saponification is almost always due to insufficient base, time, or temperature.

  • Stoichiometry of Base: A minimum of 2.0 equivalents of base (e.g., NaOH or LiOH) is theoretically required: one to saponify the ester and one to deprotonate the resulting carboxylic acid. In practice, using 2.5-3.0 equivalents is recommended to ensure the reaction goes to completion, overcoming any acidic impurities or partial neutralization by atmospheric CO₂.

  • Reaction Temperature: While some hydrolyses can occur at room temperature, heating the mixture to 40-60 °C will significantly accelerate the rate of reaction. A gentle reflux for 2-4 hours is often sufficient.

  • Solvent Choice: The reaction is typically run in a mixture of water and a co-solvent like methanol, ethanol, or THF to ensure the solubility of the ester. If your ester is particularly nonpolar, increasing the proportion of the organic co-solvent can improve reaction rates.

Question 4: I suspect my product is degrading during work-up, as my final yield is very low despite clean conversion. Why is this happening?

Answer: This is a classic problem related to the amphoteric nature of the product. 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid has both a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility is therefore extremely dependent on pH.

  • The Isoelectric Point (pI): At a specific pH (its isoelectric point), the molecule will exist predominantly as a neutral zwitterion with minimal net charge. This is the pH at which its aqueous solubility is at a minimum. Significant product loss occurs when the aqueous layer is extracted at the wrong pH.

  • Work-up Procedure:

    • After hydrolysis, the product exists as a carboxylate salt, which is highly soluble in the aqueous basic solution.

    • The solution must be cooled (0-5 °C) and then slowly and carefully acidified with an acid like 1N HCl.

    • As you add acid, the product will precipitate out of the solution. The target pH for maximum precipitation is typically between 3 and 5.[1]

    • If you add too much acid (e.g., pH < 2), you will protonate the pyridine nitrogen, forming a cationic species that is once again highly soluble in water, leading to yield loss.

Optimized Work-up Protocol:

  • Cool the completed reaction mixture in an ice bath.

  • Add 1N HCl dropwise with vigorous stirring, monitoring the pH with a calibrated pH meter or narrow-range pH paper.

  • Observe for the point of maximum precipitation. This is your target pH.

  • Stir the resulting slurry at low temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water, and then a nonpolar solvent like hexane to aid in drying.[1]

pH RangeDominant SpeciesAqueous SolubilityRecommended Action
> 9Anionic (Carboxylate)HighDuring hydrolysis
3 - 5 Zwitterionic/Neutral Low Target for Precipitation/Isolation
< 2Cationic (Protonated Pyridine)HighAvoid during work-up

Frequently Asked Questions (FAQs)

Q: What analytical methods are essential for this synthesis? A: Thin-Layer Chromatography (TLC) is invaluable for routine reaction monitoring. For definitive structural confirmation and purity assessment of the final product, ¹H NMR, ¹³C NMR, and LC-MS are standard.[1]

Q: Is column chromatography a good option for purifying the final acid? A: It can be challenging. The zwitterionic nature of the product can cause it to streak badly on standard silica gel. If chromatography is necessary, consider using a reverse-phase (C18) column or pre-treating your silica with a small amount of acetic acid in the eluent to suppress ionization. However, a well-executed precipitation and recrystallization (e.g., from ethanol) is often the most effective method.[1][7]

Q: Are there common pitfalls with starting materials? A: Yes. Beyond the stability of the hydrazine, ensure the β-ketoester is of high quality. Diethyl 2-acetyl-3-oxobutanedioate can self-condense or hydrolyze over time. It's best to use it from a freshly opened bottle or distill it before use if its purity is questionable.

References

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.Semantic Scholar.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.Arkivoc.
  • Why Do Some Fischer Indoliz
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Technical Support Center: Optimizing Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Introduction to Pyrazolopyridine Synthesis

Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] Their synthesis, while achievable through various routes, can present challenges such as low yields, unexpected side products, and difficult purification. This guide provides a structured approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield in Suzuki-Type Coupling for Phenyl Group Introduction

Question: I am attempting a Suzuki-type coupling to introduce a phenyl group onto my pyrazolopyridine core, but I am consistently obtaining low yields. What are the critical parameters to investigate?

Answer: Low yields in Suzuki couplings for this scaffold are a common issue. The efficiency of this reaction is highly dependent on the catalyst system, base, and solvent.

Causality and Optimization:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is commonly used, its performance can be substrate-dependent.[1] If yields are low, consider screening other palladium sources like Pd₂(dba)₃ with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), which can be more effective for challenging substrates.[1]

  • Base Selection: The base plays a critical role in the transmetalation step. Sodium hydrogen carbonate (NaHCO₃) is a mild base that can be effective.[1] However, for less reactive systems, stronger inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might be necessary. It is advisable to screen a panel of bases to find the optimal one for your specific substrate.

  • Solvent System: The solvent mixture influences the solubility of reactants and the stability of the catalytic species. A common solvent system is a mixture of an organic solvent like toluene or dioxane with an aqueous solution of the base.[1] The ratio of the organic solvent to water should be optimized. Anhydrous conditions with an organic base like triethylamine in a solvent such as THF can also be explored.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/dppf) start->catalyst base Optimize Base (e.g., K₂CO₃, K₃PO₄) catalyst->base solvent Vary Solvent System (e.g., Toluene/Water ratio) base->solvent temp Adjust Temperature solvent->temp result Improved Yield temp->result

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

FAQ 2: Formation of Carboxamidine Side Product

Question: During the introduction of an arylamino group at the 7-position of a 3-phenyl substituted pyrazolopyridine-5-carbonitrile, I am observing the formation of a carboxamidine as the major product instead of the desired substitution. Why is this happening and how can I prevent it?

Answer: The formation of a carboxamidine side product indicates a nucleophilic attack on the cyano group, which can be facilitated by the reaction conditions intended for the nucleophilic aromatic substitution.[1]

Mechanistic Insight:

The insertion of a 7-anilino group can increase the electron density of the heterocyclic system, making the cyano group more susceptible to nucleophilic attack by another molecule of the amine reactant or by ammonia if present as an impurity.[1]

Preventative Strategies:

  • Modify the Synthetic Route: A highly effective strategy is to alter the order of synthetic steps. Instead of introducing the cyano group early, first perform the nucleophilic aromatic substitution on a precursor that has a leaving group at the 5-position (e.g., a chloro group). Once the 7-arylamino substituent is in place, the cyano group can be introduced in a subsequent step, for instance, through a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂).[1]

  • Protecting Groups: If altering the route is not feasible, consider protecting the pyrazole nitrogen. This can modulate the electronic properties of the ring system and potentially disfavor the nucleophilic attack on the nitrile.

Proposed Revised Synthesis:

A 5-Chloro-7-arylamino Pyrazolopyridine Intermediate B Pd-catalyzed Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf) A->B High Yield C Target 7-Arylamino-5-cyano Pyrazolopyridine B->C

Caption: Revised synthetic route to avoid carboxamidine formation.

FAQ 3: Optimizing a Multi-Component Reaction for Pyrazolopyridine Synthesis

Question: I am using a four-component reaction to synthesize pyrazolopyridines and want to improve the yield and reduce the reaction time. What are the key parameters to optimize?

Answer: Multi-component reactions (MCRs) are powerful for building molecular complexity in a single step, but their efficiency is highly sensitive to the reaction conditions.

Optimization Parameters:

ParameterInitial ConditionOptimized ConditionRationale
Catalyst No catalystAlg@SBA-15/Fe₃O₄ (20 mg)A catalyst is often necessary to achieve reasonable yields in MCRs.[2] The Alg@SBA-15/Fe₃O₄ nanocatalyst has shown excellent performance.[3]
Solvent Solvent-freeEthanol (EtOH)While solvent-free conditions can work, using a protic solvent like ethanol can significantly enhance the reaction rate and yield.[3] Water can also be an effective "green" solvent.[3]
Temperature Room Temperature or ElevatedRoom TemperatureFor many catalyzed MCRs, room temperature is sufficient, which simplifies the experimental setup and reduces energy consumption.[3]
Reaction Time Several hours20-30 minutesWith an optimized catalyst and solvent system, reaction times can be dramatically reduced.[3]

Experimental Protocol: Optimized Four-Component Synthesis of Pyrazolopyridines [3]

  • In a round-bottom flask, combine ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), the desired aldehyde (e.g., 3-nitrobenzaldehyde, 1.0 mmol), and ammonium acetate (1.0 mmol).

  • Add the Alg@SBA-15/Fe₃O₄ catalyst (20 mg) and ethanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

FAQ 4: Poor Yields in the Final Reductive Amination Step

Question: I am performing a reductive amination to introduce a substituted aminomethyl group at the 5-position of my pyrazolopyridine, but the yields are unsatisfactory. How can I improve this transformation?

Answer: Reductive amination involves two key steps: the formation of an intermediate imine (or Schiff base) and its subsequent reduction. Both steps need to be optimized for a successful outcome.

Key Considerations:

  • Imine Formation: This is an equilibrium process. To drive the reaction towards the imine, it is often necessary to remove the water that is formed. In the described protocol, refluxing in absolute ethanol helps to drive off water.[1] Ensure your solvent is anhydrous.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.[1] The reaction is typically cooled to 0°C before the addition of NaBH₄ to control the reactivity and minimize side reactions.[1] Ensure the NaBH₄ is fresh and has been stored properly.

  • Stoichiometry: The stoichiometry of the reactants is important. A slight excess of the aldehyde or ketone (1.4 mmol) relative to the amine (1 mmol) is used to ensure complete consumption of the more valuable amine intermediate.[1] An excess of the reducing agent (4 mmol) is used to ensure complete reduction of the imine.[1]

Step-by-Step Protocol for Reductive Amination [1]

  • Dissolve the primary amine (1 mmol) in absolute ethanol (10 mL) in a flask equipped with a condenser and under an argon atmosphere.

  • Add the appropriate aldehyde or ketone (1.4 mmol).

  • Reflux the mixture for 2 hours to form the intermediate imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully add sodium borohydride (4 mmol) portion-wise.

  • Stir the reaction at 0°C for 20 minutes.

  • Quench the reaction by the slow addition of a 5% w/v aqueous solution of NaOH.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

References

  • Katsori, A. M., et al. (2017). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Pharmaceuticals, 10(4), 89. Available at: [Link]

  • Ghorbani-Vaghei, R., & Jalili-Mousavi, S. A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10731-10741. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available at: [Link]

  • Kovalskyi, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(3), 2095. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It addresses common challenges and side reactions encountered during synthesis in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying mechanistic insights to empower your experimental design and troubleshooting.

Frequently Asked Questions & Troubleshooting Guides
Q1: My three-component reaction for a pyrazolo[3,4-b]pyridine derivative is resulting in very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A1: The Problem of Low Yield in Multicomponent Reactions (MCRs)

Multicomponent reactions are elegant for their efficiency, but their success hinges on the delicate balance of multiple simultaneous and sequential reactions. A low yield is often a symptom of one or more competing, non-productive pathways or suboptimal reaction kinetics.[1][2]

Expertise & Causality: The overall reaction rate is dictated by the slowest step in the sequence (the rate-determining step). If side reactions, such as the decomposition of intermediates or the formation of undesired adducts, occur faster than the productive pathway, the yield will suffer. Common MCRs for pyrazolopyridines involve an initial Knoevenagel or Michael reaction, followed by intramolecular cyclization and condensation.[3] A failure at any of these stages can halt the entire process.

Troubleshooting Protocol & Data Summary:

The first step is to systematically analyze the reaction parameters. We recommend a tiered approach to identify the root cause.

Table 1: Troubleshooting Low-Yield Multicomponent Reactions

ParameterPotential IssueRecommended ActionRationale
Reactant Quality Impurities in starting materials (aldehydes, aminopyrazoles, active methylene compounds).Purify all reactants before use (recrystallization, distillation, or column chromatography). Verify purity by NMR or LC-MS.Impurities can act as catalyst poisons or participate in competing side reactions. Aldehyd oxidation to carboxylic acid is a common issue.
Catalyst Incorrect choice or deactivation of the catalyst.Screen different types of catalysts (e.g., acid, base, organocatalyst). If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.[1]The catalyst must facilitate the key bond-forming steps (e.g., C-C bonds in Knoevenagel/Michael steps and C-N bonds in cyclization) without promoting side reactions like polymerization or decomposition.
Solvent Suboptimal solvent polarity or proticity.Test a range of solvents with varying polarities (e.g., Ethanol, DMF, Toluene, Dioxane). Water can sometimes be effective for certain green chemistry protocols.[3]The solvent influences reactant solubility and the stability of charged intermediates. Aprotic polar solvents like DMSO or DMF often work well by stabilizing intermediates in the cyclization steps.
Temperature Reaction temperature is too high or too low.Run the reaction at a lower temperature for a longer duration to disfavor high-activation-energy side reactions. Conversely, if no reaction occurs, incrementally increase the temperature.High temperatures can cause decomposition of reactants or intermediates.[4] Low temperatures may prevent the reaction from overcoming its activation energy barrier.
Stoichiometry Incorrect molar ratios of reactants.While often 1:1:1, sometimes a slight excess (1.1-1.2 eq.) of one of the more volatile or unstable components can drive the reaction to completion.An incorrect ratio can lead to the accumulation of intermediate adducts that may follow alternative reaction pathways.
Q2: I'm synthesizing a 1H-pyrazolo[3,4-b]pyridine from an aminopyrazole and an unsymmetrical 1,3-diketone, and I'm getting a mixture of two isomers. How can I control the regioselectivity?

A2: The Challenge of Regioisomer Formation

This is a classic and critical issue in the synthesis of fused heterocyclic systems derived from unsymmetrical precursors. The 3-aminopyrazole has two nucleophilic nitrogen atoms (the ring N1 and the exocyclic amino group), and the unsymmetrical 1,3-diketone has two electrophilic carbonyl carbons with different steric and electronic environments. The reaction can proceed via two different pathways, leading to two distinct regioisomers.[5][6]

Expertise & Causality: The regiochemical outcome is determined by the initial nucleophilic attack. The reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound is a well-established method for building the pyridine ring.[7]

  • Pathway A: The exocyclic amino group attacks the more reactive carbonyl, followed by cyclization involving the pyrazole ring nitrogen.

  • Pathway B: The pyrazole ring nitrogen attacks a carbonyl, followed by cyclization involving the exocyclic amino group.

The relative reactivity of the two carbonyl groups and the two nitrogen atoms dictates the major product. Steric hindrance and electronic effects (e.g., the presence of electron-withdrawing groups like -CF₃) are the primary determinants.[5]

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SM1 3-Aminopyrazole (Two Nucleophilic Nitrogens) A1 Amino group attacks more reactive carbonyl (e.g., at R1) SM1->A1 Reaction Conditions (pH, Solvent, Temp) B1 Ring nitrogen attacks a carbonyl (e.g., at R2) SM1->B1 Reaction Conditions (pH, Solvent, Temp) SM2 Unsymmetrical 1,3-Diketone (e.g., R1-CO-CH2-CO-R2) SM2->A1 SM2->B1 A2 Intermediate A A1->A2 A3 Cyclization via ring nitrogen A2->A3 A4 Regioisomer 1 A3->A4 B2 Intermediate B B1->B2 B3 Cyclization via amino group B2->B3 B4 Regioisomer 2 B3->B4

Caption: Competing pathways for regioisomer formation.

Authoritative Protocol for Controlling Regioselectivity:

Controlling regioselectivity often involves manipulating the reaction conditions to favor one pathway over the other. Acid catalysis is a common strategy.

  • Solvent and pH Control: The cyclocondensation is often acid-catalyzed. In acidic media, the more basic exocyclic amino group is protonated, reducing its nucleophilicity. This can favor the initial attack by the less basic ring nitrogen.

    • Protocol: Dissolve the 1,3-diketone in glacial acetic acid. Add the aminopyrazole reactant and heat the mixture to reflux. Monitor the reaction by TLC. Acetic acid acts as both the solvent and the catalyst, promoting dehydration and cyclization.[5]

  • Protecting Groups: While more synthetically intensive, temporarily protecting one of the nucleophilic centers can enforce a specific reaction pathway.

  • Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can provide absolute control. For example, forming an enamine intermediate from the diketone and a secondary amine before introducing the aminopyrazole can direct the cyclization.

Q3: During the final step of my synthesis, I'm trying to introduce a 7-arylamino group onto a 3-phenyl-5-cyanopyrazolo[3,4-c]pyridine core, but I'm isolating a carboxamidine byproduct in high yield instead. Why is this happening?

A3: Unwanted Nucleophilic Attack on a Cyano Group

This is an excellent example of an intramolecularly influenced side reaction where the introduction of one functional group activates another part of the molecule towards an undesired transformation.

Expertise & Causality: The primary reaction you are attempting is a nucleophilic aromatic substitution (SNAAr) at C7. However, the cyano group (-C≡N) at C5 is also an electrophilic center. The formation of the carboxamidine suggests that the aniline (or another amine) is preferentially attacking the cyano carbon instead of the C7 position.[8] This is likely facilitated by the successful (but perhaps transient) substitution at the C7 position. The newly introduced 7-anilino group, being electron-donating, can increase the electron density of the heterocyclic system, which paradoxically can make the cyano group more susceptible to nucleophilic attack under certain conditions, possibly through a complex mechanism. The presence of a bulky 3-phenyl substituent may also sterically hinder the approach to C7, making the electronically favorable but sterically accessible cyano group a more likely target.[8]

Visualizing the Side Reaction:

G cluster_desired Desired Pathway (SNAAr) cluster_side Observed Side Reaction Reactant 3-Phenyl-7-chloro-5-cyanopyrazolo[3,4-c]pyridine + Aniline D1 Aniline attacks C7 Reactant->D1 S1 Aniline attacks cyano carbon Reactant->S1 Side reaction becomes dominant (Low Yield of Desired Product) D2 Chloride leaves D1->D2 Product_D Desired Product (7-Anilino derivative) D2->Product_D S2 Intermediate Adduct S1->S2 S3 Tautomerization/ Proton Transfer S2->S3 Product_S Byproduct (Carboxamidine) S3->Product_S

Caption: Desired vs. side reaction on a pyrazolopyridine core.

Preventative Measures:

  • Modify the Cyano Group: If feasible within your synthetic plan, convert the cyano group to a less reactive functional group (e.g., an amide or carboxylic acid) before attempting the C7 substitution. The cyano group can be regenerated later if needed.

  • Change Reaction Conditions:

    • Lower Temperature: This side reaction may have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for the desired SNAAr to proceed could significantly reduce byproduct formation.

    • Use a Non-Nucleophilic Base: If a base is used (e.g., K₂CO₃, NaH), ensure it is non-nucleophilic to avoid its participation in attacking the cyano group.[8]

  • Alternative Synthetic Route: Consider introducing the 7-arylamino group before the formation of the cyano group at C5. Reordering synthetic steps is a powerful strategy to circumvent reactivity conflicts.

Q4: My reaction of an aminopyrazole with an α,β-unsaturated aldehyde is yielding both the expected pyrazolopyridine and a significant amount of a tetrahydropyrazolopyridine byproduct. What is the mechanism, and how can I promote aromatization?

A4: The Disproportionation of Dihydropyridine Intermediates

This outcome is characteristic of Hantzsch-type pyridine syntheses, which can be adapted for pyrazolopyridines. The reaction proceeds through a dihydropyridine (or, in this case, a dihydropyrazolopyridine) intermediate. This intermediate can then undergo oxidation to the final aromatic product. However, if an external oxidizing agent is absent, the intermediate can disproportionate: one molecule is oxidized to the aromatic pyrazolopyridine at the expense of another molecule being reduced to the tetrahydropyrazolopyridine.[9]

Expertise & Causality: The formation of the initial dihydropyrazolopyridine is the key step. This species is relatively unstable and has two primary fates in the absence of an added oxidant:

  • Oxidation: It can lose two hydrogen atoms to become the stable, aromatic pyrazolopyridine.

  • Disproportionation: It acts as its own oxidant and reductant. Two molecules of the dihydropyridine react. One molecule abstracts a hydride from the other, leading to one fully aromatic pyrazolopyridine and one fully saturated tetrahydropyrazolopyridine.[9]

Mechanism Flowchart:

G Start Aminopyrazole + α,β-Unsaturated Aldehyde Intermediate Dihydropyrazolopyridine Intermediate Start->Intermediate Cyclocondensation Product_Aromatic Desired Product (Pyrazolopyridine) Intermediate->Product_Aromatic Oxidation Intermediate->Product_Aromatic Disproportionation (1 molecule is oxidized) Product_Reduced Byproduct (Tetrahydropyrazolopyridine) Intermediate->Product_Reduced Disproportionation (1 molecule is reduced) Oxidant External Oxidant (e.g., Air, I₂, DDQ) Oxidant->Intermediate Promotes

Caption: Fates of the dihydropyrazolopyridine intermediate.

Protocol to Promote Full Aromatization:

The most effective way to prevent disproportionation and maximize the yield of the desired aromatic product is to include an oxidizing agent in the reaction mixture or to perform a subsequent oxidation step.

  • Introduce an Oxidizing Agent:

    • Mild Oxidants: Often, simply exposing the reaction to air (oxygen) by running it under an air atmosphere instead of nitrogen can be sufficient.

    • Chemical Oxidants: If air oxidation is too slow or inefficient, add a chemical oxidant.

      • Protocol: After the initial condensation reaction appears complete by TLC (i.e., the starting materials are consumed), add a mild oxidant like iodine (I₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture. Stir at room temperature or with gentle heating until the dihydropyridine intermediate is fully converted to the aromatic product.

  • Optimize Reaction Conditions: In some cases, higher temperatures can favor aromatization, as the elimination of H₂ is often entropically favored. However, this must be balanced against the risk of decomposition.

Q5: How do I effectively purify my target pyrazolopyridine derivative from closely related byproducts, such as regioisomers or starting materials?

A5: Purification Strategies for Pyrazolopyridine Derivatives

Purification is a critical step where yield can be lost. A systematic approach combining crystallization and chromatography is usually most effective.[9]

Expertise & Causality: The choice of purification method depends on the physical properties (polarity, solubility, crystallinity) of the desired product versus the impurities. Regioisomers often have very similar polarities, making them challenging to separate by standard silica gel chromatography.

Step-by-Step General Purification Protocol:

  • Initial Work-up:

    • Quench the reaction mixture appropriately (e.g., with water or a saturated bicarbonate solution).[4]

    • Extract the crude product into an organic solvent (e.g., ethyl acetate, dichloromethane).[9]

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization (for solid products):

    • This is the most effective method for removing many impurities if your product is crystalline.

    • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and at reflux. An ideal single solvent for recrystallization will dissolve the product when hot but not when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Silica Gel Column Chromatography:

    • This is the workhorse for separating compounds based on polarity. It is essential for removing byproducts when crystallization is ineffective or for purifying oils.[9]

    • Solvent System Selection: Use TLC to find an eluent system that gives good separation between your product and the impurities. Aim for an Rf value of ~0.3 for your target compound. Common solvent systems are mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

    • Running the Column: Pack the column carefully to avoid air bubbles. Load the crude product (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica). Elute with the chosen solvent system, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent.

  • Acid-Base Extraction (for ionizable compounds):

    • Pyrazolopyridines are basic. This property can be exploited for purification.

    • Protocol: Dissolve the crude mixture in an organic solvent. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazolopyridine will move into the aqueous layer as its protonated salt, leaving non-basic impurities in the organic layer.[10] Separate the layers. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, which should then precipitate or be extractable with a fresh portion of organic solvent.

References
  • Karamani, C., et al. (2022). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 27(21), 7215. Available at: [Link]

  • Marjani, K., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Green Chemistry Letters and Reviews, 12(1), 59-66. Available at: [Link]

  • Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. RSC Advances, 13, 10743-10755. Available at: [Link]

  • Wang, X., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2012(5), 235-246. Available at: [Link]

  • Wang, Z., et al. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(23), 16649–16659. Available at: [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. Available at: [Link]

  • Chem Eazy. (2021). Pyrazole - Synthesis, Reactions & Medicinal Uses. SlideShare. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.

Sources

Technical Support Center: Mastering Regioselectivity in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common challenges and provide practical, field-tested solutions to help you achieve your desired regioisomers with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Question 1: We are observing the formation of multiple regioisomers in our pyrazolopyridine synthesis. What are the primary factors influencing this?

Answer: The formation of regioisomeric mixtures is a common challenge in pyrazolopyridine synthesis and is primarily governed by a combination of electronic and steric factors of your starting materials, as well as the reaction conditions. The key is to understand and manipulate the subtle differences in reactivity between the potential sites of bond formation.

For instance, in the widely used synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups is the regioselectivity-determining step. The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups on one side of the dicarbonyl moiety will enhance the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.

Furthermore, the nature of the hydrazine substituent (e.g., alkyl vs. aryl) and the reaction solvent can significantly influence the outcome.

Troubleshooting Specific Pyrazolopyridine Scaffolds

Pyrazolo[1,5-a]pyridines

Question 2: We are attempting a [3+2] cycloaddition to synthesize pyrazolo[1,5-a]pyridines and are getting a mixture of products. How can we improve the regioselectivity?

Answer: The regioselectivity in the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated compounds is highly dependent on the electronic properties of the substituents on both reaction partners. A TEMPO-mediated annulation-aromatization protocol has been shown to provide excellent regioselectivity.[1]

In this approach, the reaction conditions are optimized to favor the formation of a specific regioisomer. For example, with 3-substituted N-aminopyridines, strong electron-donating groups on the pyridine ring can lead to the formation of a single regioisomer.[1]

Here is a troubleshooting workflow to improve regioselectivity in your [3+2] cycloaddition:

G start Low Regioselectivity in [3+2] Cycloaddition substituents Analyze Electronic Effects of Substituents on Pyridine and Alkene start->substituents conditions Optimize Reaction Conditions substituents->conditions tempo Implement TEMPO-mediated Protocol conditions->tempo If applicable solvent Screen Solvents (e.g., NMP) conditions->solvent oxidant Evaluate Different Oxidants (e.g., PIDA) conditions->oxidant analysis Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) tempo->analysis solvent->analysis oxidant->analysis analysis->conditions Further Optimization Needed success High Regioselectivity Achieved analysis->success Desired Isomer is Major Product

Caption: Troubleshooting workflow for improving regioselectivity in pyrazolo[1,5-a]pyridine synthesis.

Pyrazolo[3,4-b]pyridines

Question 3: In the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones, we are struggling with poor regioselectivity. What is the underlying cause and how can we address it?

Answer: This is a classic example where the regioselectivity is dictated by the initial Michael addition. The C4 of the 5-aminopyrazole is a soft nucleophile that can attack the β-carbon of the unsaturated ketone. Alternatively, the exocyclic amino group can act as a nucleophile. The preferred pathway is influenced by the electronics of the ketone.

A key consideration is the relative electrophilicity of the carbonyl carbon and the β-carbon of the enone system. Electron-withdrawing groups on the ketone will influence the electron density at these positions.

To control the regioselectivity, consider the following:

  • Catalyst Choice: The use of a Lewis acid catalyst like ZrCl₄ can promote the desired cyclization pathway.[2]

  • Substrate Modification: Modifying the substituents on the unsaturated ketone can direct the initial nucleophilic attack.

The reaction mechanism and the points of intervention are illustrated below:

G start 5-Aminopyrazole + α,β-Unsaturated Ketone path_a Path A: C4 of Pyrazole attacks β-carbon of Ketone (Michael Addition) start->path_a path_b Path B: Amino group of Pyrazole attacks Carbonyl of Ketone start->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b cyclization_a Cyclization intermediate_a->cyclization_a cyclization_b Cyclization intermediate_b->cyclization_b product_a Desired Regioisomer cyclization_a->product_a product_b Undesired Regioisomer cyclization_b->product_b catalyst Introduce Lewis Acid Catalyst (e.g., ZrCl4) catalyst->path_a Favors this pathway

Caption: Competing reaction pathways in pyrazolo[3,4-b]pyridine synthesis.

Advanced Troubleshooting: The Impact of Solvents

Question 4: We are synthesizing N-substituted pyrazoles as precursors and are getting a nearly 1:1 mixture of regioisomers. Our current solvent is ethanol. Would a change in solvent improve the regioselectivity?

Answer: Absolutely. This is a well-documented issue, and the choice of solvent is critical. When using traditional protic solvents like ethanol with 1,3-diketones and substituted hydrazines, the solvent can act as a competing nucleophile, leading to poor regioselectivity.[3][4]

The solution lies in using non-nucleophilic, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These solvents are highly polar and can stabilize the transition state, but their steric bulk and the electron-withdrawing nature of the fluorine atoms render them non-nucleophilic. This prevents them from competing with the hydrazine in the initial attack on the more electrophilic carbonyl group, dramatically improving regioselectivity.[3]

Data Summary: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolLow (mixture)[3][4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[3]
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoatePhenylhydrazineEthanol~1:1.3[4]
Ethyl 4-(2-furyl)-2,4-dioxobutanoatePhenylhydrazineHFIPup to 99:1[3]

Experimental Protocol: Improved Regioselective Synthesis of N-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from the findings reported by Fustero et al.[3]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (0.2 M), add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically < 1 hour).

  • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome:

This procedure should yield the N-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole as the major product with a high regioisomeric ratio (expected to be >95:5).

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529*. [Link]

  • Cieplik, J., Woś, M., & Michalik, M. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3323. [Link]

  • de Souza, A. C. B., da Silva, E. G., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35058–35063. [Link]

  • García-Mejía, C. D., Hernández-Vázquez, E., Ibarra-Hernández, J. A., Tarbuck-Valle, A., & Ramírez-García, M. T. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21(30), 6205–6217. [Link]

  • Katritzky, A. R., Zhang, S., & Lan, X. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5617–5620. [Link]

  • Reddit user discussion on regioselectivity of pyrazole bromination. (n.d.). r/chemhelp. [Link]

  • Reddit user discussion on regioselectivity in pyrazole EAS. (n.d.). r/OrganicChemistry. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2139*. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2139*. [Link]

  • Smith, A. B., & Jones, C. D. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(11), 4376–4380*. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1545–1550*. [Link]

  • Al-Zaydi, K. M. (2013). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]

  • Peruncheralathan, S., & Ila, H. (2011). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6461*. [Link]

  • Smith, A. B., & Jones, C. D. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(11), 4376-4380*. [Link]

  • Papakyriakou, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2991*. [Link]

  • Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14482–14489*. [Link]

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Technical Support Center: Column Chromatography Purification of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolopyridine derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Pyrazolopyridines, a critical scaffold in medicinal chemistry, often present unique purification challenges due to their inherent basicity and polarity. This resource aims to equip you with the expertise to navigate these complexities and achieve high-purity compounds efficiently.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the column chromatography of pyrazolopyridines, offering causative explanations and actionable solutions.

Issue 1: Pronounced Tailing or Streaking of the Product Band

Symptom: The desired pyrazolopyridine compound appears as a long, trailing band on the column and a streak rather than a compact spot on the analytical Thin Layer Chromatography (TLC) plate.

Causality: Pyrazolopyridines are basic N-heterocycles. The lone pair of electrons on the nitrogen atoms can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, sometimes irreversible, interaction leads to a slow and uneven elution of the compound, resulting in tailing.[2]

Solutions:

  • Mobile Phase Modification:

    • Protocol: Add a small percentage of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] Alternatively, a solution of ammonia in methanol can be used.

    • Mechanism: The basic modifier competitively binds to the acidic silanol sites on the silica gel, effectively masking them from interacting with the pyrazolopyridine.[1] This results in a more uniform elution and sharper bands.

  • Alternative Stationary Phases:

    • Protocol: Consider switching from silica gel to a more inert or basic stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[2][3]

      • Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with a reagent that caps the silanol groups, reducing its acidity.[3][4]

    • Rationale: By using a stationary phase that does not have strong acidic sites, the problematic secondary interactions with the basic pyrazolopyridine are minimized.

Issue 2: Poor Separation of the Target Compound from Impurities or Isomers

Symptom: The desired product co-elutes with impurities, or you are unable to resolve regioisomers. This is a known challenge in pyrazolopyridine synthesis.[5]

Causality: Insufficient difference in the affinity of the components for the stationary phase in the chosen mobile phase. This can be due to similar polarities or structural features.

Solutions:

  • Mobile Phase Optimization:

    • Protocol: Systematically vary the composition of your mobile phase. If you are using a hexane/ethyl acetate system, try adjusting the ratio. If that fails, switch to a different solvent system with different selectivity, such as dichloromethane/methanol.[2]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective for resolving compounds with similar properties.[6] This technique enhances the differential adsorption of components, leading to sharper, more defined peaks.[6]

  • Stationary Phase Selection:

    • Protocol: The choice of stationary phase is critical. For challenging isomer separations, specialized columns may be necessary.[7] Consider using a different type of stationary phase, such as a C18 reversed-phase column for highly polar compounds.[2]

    • Particle Size: Using a stationary phase with a smaller particle size can increase column efficiency and improve resolution, though it may also increase backpressure.[8]

  • Column Dimensions and Loading:

    • Protocol: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[2] For difficult separations, using a longer and narrower column can improve resolution.[9]

Issue 3: The Compound Will Not Elute from the Column

Symptom: Your pyrazolopyridine derivative remains at the top of the column and does not move even with a highly polar mobile phase.

Causality:

  • High Polarity: The compound may be too polar for the selected mobile phase to effectively displace it from the stationary phase.[2]

  • Irreversible Adsorption or Decomposition: The compound may be irreversibly binding to the silica gel or decomposing upon contact with it.[2][4]

Solutions:

  • Drastic Polarity Increase:

    • Protocol: If the compound is simply too polar, a significant increase in the mobile phase polarity is required. A gradient elution starting from a non-polar solvent and moving to a highly polar one, such as methanol or even a mixture containing a small amount of acetic or formic acid, can be effective.[2]

  • Assess Compound Stability:

    • Protocol: Before committing to a large-scale column, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it to check for degradation products.[2][4] A 2D TLC can also be used to assess stability; if the compound is stable, it will appear on the diagonal.[10]

    • Switch Stationary Phase: If decomposition is observed, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for my pyrazolopyridine purification?

A1: The best practice is to first perform analytical TLC with a range of solvent systems.[2][11] A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.[5] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. If the spots are too high (high Rf), decrease the mobile phase polarity; if they are too low (low Rf), increase the polarity.[2]

Q2: What is "dry loading" and when should I use it for my pyrazolopyridine sample?

A2: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or the stationary phase you are using) before loading it onto the column.[11][12] This is particularly useful when your compound has poor solubility in the initial mobile phase.[13] By dissolving your compound in a stronger, more polar solvent, mixing it with a small amount of silica, and then evaporating the solvent, you create a free-flowing powder that can be evenly applied to the top of your column. This technique prevents the sample from precipitating at the top of the column and can lead to better separation.

Q3: My pyrazolopyridine is colored, but I am not sure if it is an impurity. How can I check?

A3: Sometimes, residual palladium catalysts from coupling reactions can impart a color to the purified compound.[14] If you suspect this, you can try washing a solution of your compound with an aqueous solution of sodium thiosulfate or filtering it through a small plug of Celite or charcoal to remove trace metals.[14]

Q4: Can I use reversed-phase chromatography for pyrazolopyridine purification?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for highly polar pyrazolopyridines that are difficult to elute from normal-phase columns. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[6] More polar compounds will elute first in this system.

Q5: How can I separate regioisomers of pyrazolopyridines?

A5: Separating regioisomers is a common challenge and often requires careful optimization of the chromatographic conditions.[5] Flash column chromatography is the most common method.[5] A shallow gradient elution can be very effective. It may also be beneficial to explore different stationary phases or solvent systems to exploit subtle differences in the isomers' interactions with the stationary phase. In some cases, derivatization of the isomers to increase their structural differences prior to chromatography can be a viable strategy.

Visualizing the Workflow

Troubleshooting Logic for Pyrazolopyridine Purification

Troubleshooting_Workflow Troubleshooting Logic for Pyrazolopyridine Purification Start Start Purification Tailing Issue: Tailing/Streaking? Start->Tailing PoorSep Issue: Poor Separation? Tailing->PoorSep No ModMB Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->ModMB Yes NoElution Issue: No Elution? PoorSep->NoElution No OptMB Optimize Mobile Phase (Ratio, Different Solvents, Gradient) PoorSep->OptMB Yes Success Successful Purification NoElution->Success No IncPol Drastically Increase Mobile Phase Polarity NoElution->IncPol Yes CheckTailing Tailing Resolved? ModMB->CheckTailing Re-run CheckTailing->PoorSep Yes AltSP Use Alternative Stationary Phase (Alumina, Deactivated Silica) CheckTailing->AltSP No AltSP->PoorSep CheckSep Separation Improved? OptMB->CheckSep Re-run CheckSep->NoElution Yes ColParams Adjust Column Parameters (Longer/Narrower Column, Lower Load) CheckSep->ColParams No ColParams->NoElution CheckElution Compound Elutes? IncPol->CheckElution Re-run CheckElution->Success Yes Stability Assess Compound Stability on Silica (TLC Stability Test) CheckElution->Stability No SwitchSP Switch to Inert Stationary Phase (Neutral Alumina, Reversed-Phase) Stability->SwitchSP If Unstable SwitchSP->Success

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues in pyrazolopyridine purification by column chromatography.

Data Summary Table

IssuePotential CauseRecommended Solution(s)Key Considerations
Tailing/Streaking Strong interaction of basic pyrazolopyridine with acidic silica gel.1. Add 0.1-1% triethylamine to the mobile phase. 2. Switch to alumina or deactivated silica gel.Ensure modifier is compatible with downstream applications. Alumina activity can vary.
Poor Separation Inappropriate mobile phase; Column overloading; Unsuitable stationary phase.1. Optimize mobile phase using TLC. 2. Employ gradient elution. 3. Reduce sample load (1-5% of stationary phase mass). 4. Use a longer/narrower column.Gradient elution is powerful but requires careful development.
No Elution Compound is too polar; Irreversible adsorption or decomposition.1. Significantly increase mobile phase polarity. 2. Test compound stability on silica. 3. Switch to a more inert stationary phase (e.g., neutral alumina) or reversed-phase.Always perform a stability test on a small scale before a preparative column.

References

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024-11-20). [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews (2012-08-07). [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • How to get proper separation during column chromatography? : r/OrganicChemistry - Reddit (2018-03-16). [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Reversible and irreversible adsorption of bare and hybrid silica nanoparticles onto carbonate surface at reservoir condition - ResearchGate (2019-09-13). [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials (2024-11-18). [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega (2026-01-24). [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Purification Troubleshooting : r/Chempros - Reddit. [Link]

  • How to Select the Optimal Chromatography Column - Cole-Parmer (2023-08-01). [Link]

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  • How Do You Improve Separation in Column Chromatography?. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science (2025-07-04). [Link]

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  • High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures (2024-06-21). [Link]

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  • What are the problems of Ni-chromatography? | ResearchGate (2014-01-25). [Link]

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Validation & Comparative

A Comparative Guide to TRK Inhibitors: Profiling 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, the Tropomyosin Receptor Kinase (TRK) family has emerged as a critical therapeutic target. Constitutive activation of TRK proteins, primarily through NTRK gene fusions, is a key oncogenic driver in a wide array of adult and pediatric cancers.[1][2] This has spurred the development of highly specific TRK inhibitors, fundamentally changing the treatment paradigm for patients with these genetic alterations.

This guide provides an in-depth comparison of a promising preclinical compound from the pyrazolo[3,4-b]pyridine class against the first-generation, FDA-approved TRK inhibitors, Larotrectinib and Entrectinib. While the specific molecule 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is not extensively characterized in publicly available literature as a TRK inhibitor, we will utilize data for a structurally related and well-profiled derivative, compound C03 , a pyrazolo[3,4-b]pyridine derivative with demonstrated TRKA inhibitory activity, to provide a meaningful comparison.[3]

The Evolving Landscape of TRK Inhibition

The TRK family comprises three receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] In their physiological roles, they are crucial for the development and function of the nervous system. However, chromosomal rearrangements can lead to the fusion of NTRK genes with various partners, resulting in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[5]

The development of TRK inhibitors represents a landmark achievement in tumor-agnostic therapy, where treatment is based on a specific genomic alteration rather than the tumor's histological origin.

Comparative Analysis of TRK Inhibitors

This section provides a head-to-head comparison of a representative pyrazolo[3,4-b]pyridine derivative against the established TRK inhibitors, Larotrectinib and Entrectinib.

Pyrazolo[3,4-b]pyridine Derivative (Compound C03)

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor design.[3] Compound C03 has been identified as a potent inhibitor of TRKA.

  • Mechanism of Action: Like other TRK inhibitors, compound C03 is designed to compete with ATP for binding to the kinase domain of the TRK receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

  • Preclinical Data: In a kinase inhibition assay, compound C03 demonstrated an IC50 value of 56 nM against TRKA.[3] Furthermore, it inhibited the proliferation of the KM-12 cancer cell line with an IC50 value of 0.304 µM.[3]

Larotrectinib (Vitrakvi®)

Larotrectinib is a first-in-class, highly selective, and potent TRK inhibitor.[6]

  • Mechanism of Action: Larotrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[6]

  • Clinical Efficacy: Clinical trials have demonstrated high and durable response rates in patients with TRK fusion-positive cancers, irrespective of tumor type or patient age.[7][8] The overall response rate has been reported to be as high as 77%.[7][8]

Entrectinib (Rozlytrek®)

Entrectinib is a multi-kinase inhibitor that targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK.[9]

  • Mechanism of Action: Entrectinib functions as an ATP-competitive inhibitor of its target kinases.[9] Its ability to cross the blood-brain barrier makes it a valuable option for patients with central nervous system (CNS) metastases.

  • Clinical Efficacy: Entrectinib has shown significant efficacy in patients with TRK fusion-positive solid tumors, as well as in those with ROS1-positive non-small cell lung cancer.[10][11]

Quantitative Comparison of TRK Inhibitors

InhibitorTarget(s)IC50 (TRKA)IC50 (TRKB)IC50 (TRKC)Cell Proliferation IC50 (KM-12)Clinical Status
Pyrazolo[3,4-b]pyridine (C03) TRKA56 nM[3]Not ReportedNot Reported0.304 µM[3]Preclinical
Larotrectinib TRKA, TRKB, TRKC<20 nM[12]<20 nM[12]<20 nM[12]Not ReportedFDA Approved
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1 nM[12]3 nM[12]5 nM[12]Not ReportedFDA Approved

Mechanism of Action: The TRK Signaling Pathway

TRK receptors, upon binding to their neurotrophin ligands or as a result of oncogenic fusion, dimerize and autophosphorylate specific tyrosine residues in their kinase domains. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways collectively promote cell growth, proliferation, and survival. TRK inhibitors act by blocking the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription TRK_Inhibitor TRK Inhibitor (e.g., 1H-Pyrazolo[3,4-b]pyridine derivative) TRK_Inhibitor->TRK

Caption: The TRK signaling pathway and the point of inhibition.

Experimental Protocols for Evaluating TRK Inhibitors

To ensure the scientific rigor of our comparisons, we outline the standard experimental methodologies used to characterize TRK inhibitors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT on NTRK+ cells) Kinase_Assay->Cell_Proliferation Confirms cellular activity Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Validates mechanism Xenograft Xenograft Tumor Models (Efficacy in living organisms) Western_Blot->Xenograft Proceed to in vivo studies

Caption: A general workflow for the preclinical evaluation of TRK inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific TRK kinase.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC enzyme

  • ATP and appropriate kinase buffer

  • Substrate peptide

  • Test compound (e.g., 1H-Pyrazolo[3,4-b]pyridine derivative)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the recombinant TRK enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[13]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of a TRK inhibitor on the proliferation of cancer cells harboring an NTRK fusion.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plate and microplate reader

Protocol:

  • Seed the NTRK fusion-positive cells in a 96-well plate and allow them to adhere overnight.[14]

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.[15]

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.[14]

  • Add the solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for TRK Signaling

Objective: To confirm target engagement and assess the inhibition of downstream TRK signaling pathways.

Materials:

  • NTRK fusion-positive cancer cell line

  • Test compound

  • Lysis buffer and protease/phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat the NTRK fusion-positive cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane and incubate with the desired primary antibodies overnight.[16]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[16]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analyze the changes in the phosphorylation levels of TRK and its downstream effectors.[17][18]

Conclusion and Future Perspectives

The development of TRK inhibitors has ushered in a new era of precision medicine for patients with NTRK fusion-positive cancers. While Larotrectinib and Entrectinib have set a high bar for efficacy and safety, the emergence of novel scaffolds like the pyrazolo[3,4-b]pyridines holds promise for further therapeutic advancements. The preclinical data for compound C03 demonstrates its potential as a TRKA inhibitor, warranting further investigation into its activity against other TRK family members and its in vivo efficacy. Future research will likely focus on developing next-generation TRK inhibitors that can overcome acquired resistance mechanisms and offer even greater selectivity and potency. As our understanding of the molecular drivers of cancer deepens, the principles of targeted therapy exemplified by TRK inhibitors will undoubtedly be applied to an expanding array of oncogenic alterations.

References

  • Iyer, R., Wehrmann, L., Goldenberg, D. M., & Brodeur, G. M. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer letters, 372(2), 179–186. [Link]

  • Zhang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356-1371. [Link]

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A Comparative Analysis of Pyrazolopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Mechanism

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel scaffolds that offer enhanced potency and selectivity. Among the privileged heterocyclic structures in medicinal chemistry, the pyrazolopyridine nucleus has garnered significant attention. Its structural resemblance to purine enables it to function as an antagonist in various biological processes, making it a promising framework for the development of anticancer agents.[1] This guide provides a comparative analysis of various pyrazolopyridine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Pyrazolopyridine Scaffold: A Privileged Structure in Cancer Drug Discovery

The pyrazolopyridine core is a versatile bicyclic heterocycle that serves as an excellent hinge-binding motif for many protein kinases, which are crucial regulators of cellular signaling pathways.[2] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The ability to readily introduce diverse substituents at various positions of the pyrazolopyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

Comparative Anticancer Activity of Pyrazolopyridine Derivatives

The anticancer efficacy of pyrazolopyridine derivatives is profoundly influenced by the nature and position of their substituents. This section compares the in vitro cytotoxic activities of representative derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's potency.

Compound Class/DerivativeTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Pyridopyrazolo-triazines
Compound 5aMCF-7 (Breast)3.89Carboxylate substitution[3]
HCT-116 (Colon)9.50[3]
Hela (Cervical)17.09[3]
Compound 6aMCF-7 (Breast)11.71Carbothioamide function[3]
HCT-116 (Colon)12.58[3]
Pyridopyrazolo-triazoles
Compound 11HCT-116 (Colon)7.71[3]
MCF-7 (Breast)9.29[3]
Hela (Cervical)13.11[3]
Pyrazolo[3,4-d]pyrimidines
Compound 17MCF-7 (Breast)2.89Aryl moiety with hydrophilic linker[4]
Phthalazine-piperazine-pyrazole conjugates
Compound 26MCF-7 (Breast)0.963,5-dimethoxy substituents on phenyl ring[4]
A549 (Lung)1.40[4]
DU145 (Prostate)2.16[4]
Benzoxazine-pyrazole hybrids
Compound 22 & 23MCF-7, A549, HeLa, PC32.82 - 6.28[5]
Pyrazolo[3,4-d]pyrimidine-6-amine Derivatives
Compound 47 & 48PC3 (Prostate)Significant tumor growth reduction in vivo[1]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlights several key SAR trends:

  • Substitution Matters: The nature of the substituent on the pyrazolopyridine core is a critical determinant of anticancer activity. For instance, the pyridopyrazolo-triazine derivative 5a , with a carboxylate group, exhibits a potent IC50 of 3.89 µM against the MCF-7 breast cancer cell line.[3] In contrast, the presence of a carbothioamide function in 6a results in a slightly lower but still significant activity.[3]

  • Electron-Donating Groups: The phthalazine-piperazine-pyrazole conjugate 26 demonstrates that strong electron-donating groups, such as methoxy groups at the 3 and 5 positions of the phenyl ring, can significantly enhance cytotoxic potency.[4]

  • Linker Moiety: For pyrazolo[3,4-d]pyrimidine derivatives, linking an aryl or heteroaryl moiety via a hydrophilic linker has been shown to improve anticancer activity.[4]

Mechanisms of Action: Targeting Key Cancer Pathways

Pyrazolopyridine derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Many of these compounds function as potent kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[6] Several pyrazolopyridine derivatives have been designed as EGFR inhibitors.[4] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Pyrazolopyridine Pyrazolopyridine Derivative RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Pyrazolopyridine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, pyrazolopyridine derivatives can disrupt the tumor's blood supply.[9] Mechanistically, these inhibitors can induce cell cycle arrest and apoptosis by causing depolarization of the mitochondrial membrane potential.[4] Some derivatives have been shown to inhibit HUVEC cell migration, adhesion, and tube formation, which are critical steps in angiogenesis.[9]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAS RAS VEGFR2->RAS P Pyrazolopyridine Pyrazolopyridine Derivative Pyrazolopyridine->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR-2 signaling and its inhibition.
Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that control the progression of the cell cycle.[10] Dysregulation of CDK activity is a common feature of cancer. Pyrazolopyridine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2.[4] Inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis.[4] For example, some benzothiazolyl pyrazolopyrimidine derivatives have shown potent inhibitory activity against CDK2 and CDK9.[4]

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition CyclinE_CDK2 Cyclin E / CDK2 G2 G2 Phase S->G2 CyclinA_CDK2 Cyclin A / CDK2 M M Phase G2->M G2/M Transition CyclinE_CDK2->S CyclinA_CDK2->G2 Pyrazolopyridine Pyrazolopyridine Derivative Pyrazolopyridine->CyclinE_CDK2 Pyrazolopyridine->CyclinA_CDK2 Apoptosis Apoptosis Pyrazolopyridine->Apoptosis MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add pyrazolopyridine derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells via flow cytometry. [11][12] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [11]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. [12]Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. [11] Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyrazolopyridine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS. 3. Resuspension: Resuspend the cells in 1X Binding Buffer. 4. Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension. 5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 6. Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Efficacy: Xenograft Models

To evaluate the anticancer activity of promising pyrazolopyridine derivatives in a living organism, in vivo xenograft models are employed. [13] Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. [13]The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

General Procedure:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The mice are monitored until tumors reach a palpable size.

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the pyrazolopyridine derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group. [1]

Conclusion

Pyrazolopyridine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their efficacy is closely tied to their substitution patterns, offering a rich field for structure-activity relationship studies and further optimization. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field of oncology drug discovery to design and evaluate novel pyrazolopyridine-based therapeutics. The continued exploration of this versatile scaffold holds the potential to yield more effective and selective cancer treatments.

References

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Validating the Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] When a novel derivative such as 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid emerges, a systematic and rigorous validation of its mechanism of action is paramount. This guide provides a comprehensive framework for elucidating the biological activity of this compound, with a focus on a hypothesized role in kinase inhibition, a common mechanism for this chemical class.[3][4][5] We will explore experimental workflows, compare potential outcomes with alternative inhibitors, and provide the technical details necessary for robust validation.

Section 1: The Pyrazolopyridine Scaffold and a Mechanistic Hypothesis

The pyrazolopyridine core is a versatile pharmacophore, with substitutions dictating its target specificity and therapeutic potential.[1] Derivatives have been identified as inhibitors of a wide array of kinases, including Tropomyosin receptor kinase (TRK), Dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B), TANK-binding kinase 1 (TBK1), and c-Met.[3][4][5][6] Given this precedent, a primary hypothesis for the mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is the inhibition of a specific protein kinase. The acetic acid moiety at the 3-position may confer unique binding properties and selectivity.

This guide will therefore focus on a systematic approach to first identify a putative kinase target and then validate the on-target and off-target effects of the compound.

Section 2: Experimental Workflow for Mechanism of Action Validation

A multi-pronged approach is essential for unequivocally validating the mechanism of action. This involves moving from broad, unbiased screening to specific, target-focused assays.

Initial Target Identification: Kinase Panel Screening

The initial step is to screen 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid against a broad panel of kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega, Reaction Biology) that offers binding or activity assays for hundreds of kinases. The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM).

  • Binding or Activity Assay: The specific assay format will vary depending on the vendor but is often based on radiometric, fluorescence, or luminescence readouts to quantify the compound's ability to either displace a known ligand (binding assay) or inhibit the enzymatic activity of the kinase.

  • Data Analysis: Results are typically expressed as a percentage of inhibition or binding relative to a control. Hits are identified as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Target Validation: In Vitro Enzymatic Assays

Once putative kinase targets are identified, the next step is to perform detailed in vitro enzymatic assays to determine the potency (IC50) of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid against these specific kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain the purified recombinant kinase, its specific substrate (peptide or protein), and ATP.

  • Serial Dilution: Prepare a series of dilutions of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the compound in a suitable reaction buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™ (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement

Demonstrating that the compound binds to its intended target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line and treat the cells with either vehicle or 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid at various concentrations.

  • Heating Profile: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: The binding of the compound will stabilize the target protein, leading to a higher melting temperature. This is observed as a shift in the temperature at which the protein denatures and aggregates.

Downstream Signaling Pathway Analysis

If the target kinase is part of a known signaling pathway, the functional consequence of its inhibition can be assessed by examining the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment and Lysis: Treat cells with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid for a specified time. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated form of the downstream substrate and the total amount of the substrate.

  • Analysis: A decrease in the phosphorylated substrate upon treatment with the compound, without a change in the total substrate, indicates inhibition of the upstream kinase.

Section 3: Comparative Analysis with Alternative Inhibitors

To contextualize the performance of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, it is essential to compare its activity with that of known, well-characterized inhibitors of the identified target kinase.

Table 1: Hypothetical Comparative Data for a Putative Kinase Target (e.g., DYRK1B)

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)Downstream Substrate Phosphorylation Inhibition (EC50, nM)
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid DYRK1B50+3.5200
Harmine (Known DYRK1B Inhibitor) DYRK1B30+4.0150
Compound X (Alternative Pyrazolopyridine) DYRK1B100+2.0500

This table allows for a direct comparison of potency and cellular efficacy.

Section 4: Visualizing the Workflow and Pathways

General Workflow for Mechanism of Action Validation

MOA_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_comparison Comparative Analysis Kinase_Screen Kinase Panel Screening Enzymatic_Assay In Vitro Enzymatic Assay (IC50) Kinase_Screen->Enzymatic_Assay Identify Hits CETSA Cellular Target Engagement (CETSA) Enzymatic_Assay->CETSA Confirm Cellular Binding Downstream_Signaling Downstream Signaling Analysis CETSA->Downstream_Signaling Assess Functional Effect Comparison Comparison with Known Inhibitors Downstream_Signaling->Comparison Benchmark Performance

Caption: A streamlined workflow for validating the mechanism of action of a novel compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Compound 1H-Pyrazolo[3,4-b]pyridine- 3-acetic Acid Kinase Target Kinase (e.g., DYRK1B) Compound->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Downstream Substrate Cellular_Effect Cellular Effect (e.g., Apoptosis, Proliferation Change) Phospho_Substrate->Cellular_Effect

Caption: Inhibition of a kinase by the compound blocks downstream signaling.

Conclusion

The validation of the mechanism of action for a novel compound like 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid requires a logical and multi-faceted experimental approach. By progressing from broad screening to specific biochemical and cellular assays, researchers can build a robust data package that elucidates the compound's biological activity. The comparison with known inhibitors is crucial for understanding the compound's potential and positioning it within the existing landscape of therapeutic agents. This guide provides a foundational strategy that can be adapted based on the specific findings at each stage of the investigation.

References

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  • ResearchGate. (2023). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 75(5), 1165-1173. [Link]

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A Head-to-Head Battle of Kinase Inhibitors: Evaluating a Novel 1H-Pyrazolo[3,4-b]pyridine Derivative Against the Established Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Research Community

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. Crizotinib, a first-generation inhibitor of anaplastic lymphoma kinase (ALK), has been a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC). However, the emergence of resistance, often driven by secondary mutations in the ALK kinase domain, necessitates the development of next-generation inhibitors. This guide provides a detailed comparative analysis of a promising 1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 10g , against Crizotinib, offering insights into its enhanced efficacy and potential to overcome existing therapeutic challenges.

While the broader class of 1H-pyrazolo[3,4-b]pyridine-3-acetic acids holds therapeutic interest, this guide will focus on a well-characterized and highly potent derivative from this family, Compound 10g , for which direct comparative data with Crizotinib is available. This derivative stands out for its exceptional enzymatic activity against both wild-type ALK and the clinically relevant Crizotinib-resistant L1196M "gatekeeper" mutation.

Mechanism of Action: A Tale of Two Inhibitors

Both Crizotinib and the 1H-pyrazolo[3,4-b]pyridine derivative 10g are ATP-competitive inhibitors that target the kinase activity of ALK.[1][2] Dysregulation of ALK signaling, often through chromosomal rearrangements resulting in fusion proteins like EML4-ALK, is a key driver of cell proliferation and survival in certain cancers.[1] By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of ALK, thereby abrogating downstream signaling pathways crucial for tumor growth.[3]

Crizotinib is a multi-targeted kinase inhibitor, demonstrating activity against ALK, c-Met, and ROS1.[1][3] This broader spectrum of activity can be beneficial in some contexts but may also contribute to off-target effects. In contrast, structure-activity relationship (SAR) studies on the 1H-pyrazolo[3,4-b]pyridine scaffold have led to the development of derivatives with high potency and selectivity.[2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EML4-ALK EML4-ALK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EML4-ALK->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway EML4-ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway EML4-ALK->PI3K_AKT Crizotinib Crizotinib Crizotinib->EML4-ALK Compound_10g Compound_10g Compound_10g->EML4-ALK Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival JAK_STAT->Proliferation_Survival PI3K_AKT->Proliferation_Survival Kinase_Assay_Workflow Start Start Kinase_Reaction Kinase Reaction: - Purified Kinase - Substrate - [γ-32P]ATP - Inhibitor (Test Compound) Start->Kinase_Reaction Incubation Incubation at 30°C Kinase_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., addition of EDTA) Incubation->Stop_Reaction Separation Separation of Phosphorylated Substrate (e.g., phosphocellulose paper) Stop_Reaction->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation End End IC50_Calculation->End

Figure 2: General Workflow for a Radiometric In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-32P]ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution such as EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-32P]ATP is washed away.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells known to harbor the target kinase (e.g., H2228 cells for EML4-ALK) in a 96-well microplate at a predetermined density.

  • Compound Treatment: Add the test compound at a range of concentrations to the cell cultures. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays quantify metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks

The 1H-pyrazolo[3,4-b]pyridine derivative, Compound 10g , represents a significant advancement in the pursuit of next-generation ALK inhibitors. Its superior potency against both wild-type and resistant ALK mutants, coupled with a more favorable selectivity profile compared to Crizotinib, underscores its potential as a promising candidate for further preclinical and clinical development. The rigorous experimental methodologies outlined in this guide provide a framework for the continued evaluation of this and other novel kinase inhibitors, ensuring the generation of robust and comparable data to guide future cancer therapeutic strategies.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine-3-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleobases. This has made it a focal point in the design of a diverse array of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and anticancer properties.[3][4][5] The versatility of the 1H-pyrazolo[3,4-b]pyridine system allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridine-3-acetic acid analogs, with a particular focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). We will delve into the impact of various structural modifications on their biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Core Scaffold and Key Substitutions

The fundamental structure of the 1H-pyrazolo[3,4-b]pyridine core is illustrated below. The numbering system is crucial for understanding the positions of substitutions discussed in this guide.

Caption: Core structure and numbering of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on the Pyridine Ring (Positions 4, 5, and 6)

Studies on pyrazolo[3,4-b]pyridines as anti-inflammatory agents have revealed that substitutions on the pyridine portion of the scaffold are critical for potency and selectivity. For instance, in a series of compounds designed as COX-2 inhibitors, the presence of specific aryl groups at the 4 and 6 positions significantly influenced their activity.[4][6]

Compound IDR1R3R4R6COX-2 IC50 (µM)
IVa 4-SO2NH2-PhPhH4-OCH3-Ph0.09
IVb 4-SO2NH2-PhPhH4-CH3-Ph0.07
IVc 4-SO2NH2-PhPhH4-F-Ph0.08
Celecoxib ----0.08
Data synthesized from Mohamed L.W., et al. (2019).[4]

From this data, we can infer the following SAR:

  • Substitution at N1: A 4-sulfonamidophenyl group at the N1 position appears to be a favorable moiety for potent COX-2 inhibition, a feature shared with the selective COX-2 inhibitor, Celecoxib.

  • Substitution at C3: A phenyl group at the C3 position is consistently present in these potent analogs.

  • Substitution at C6: The nature of the aryl substituent at the C6 position influences activity. Analogs with a 4-methylphenyl (IVb) or a 4-fluorophenyl (IVc) group at this position exhibit slightly better or comparable activity to Celecoxib. The 4-methoxyphenyl group (IVa) also confers high potency. This suggests that both electron-donating and electron-withdrawing groups at the para position of the C6-phenyl ring are well-tolerated and can lead to potent COX-2 inhibition.

The Role of the C3-Substituent

While the focus of this guide is on 3-acetic acid analogs, the available data primarily features other substituents at this position. The consistent presence of a phenyl group at C3 in highly active COX-2 inhibitors suggests that a bulky aromatic group at this position is beneficial for binding to the active site of the enzyme.[4] For the development of 3-acetic acid analogs, this implies that retaining an appropriate substitution pattern on the core while introducing the acetic acid moiety is a crucial design consideration. The acetic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), would be expected to interact with key residues in the COX enzyme active site.

Experimental Protocols

To provide practical insights for researchers, we present a detailed, step-by-step methodology for the synthesis of a representative 1H-pyrazolo[3,4-b]pyridine derivative and the protocol for a key biological assay.

Synthesis of 4,6-Diaryl-1-(4-sulfonamidophenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridines (e.g., IVb)

This synthetic protocol is adapted from the work of Mohamed L.W., et al. (2019).[4]

Workflow Diagram:

G start 5-amino-3-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole reaction Cyclocondensation in Glacial Acetic Acid (Reflux) start->reaction chalcone Chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) chalcone->reaction product Target Compound (IVb) reaction->product

Caption: Synthetic workflow for a representative 1H-pyrazolo[3,4-b]pyridine analog.

Step-by-Step Protocol:

  • Reactant Preparation: A mixture of 5-amino-3-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole (0.01 mol) and the appropriate chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one for compound IVb) (0.01 mol) is prepared.

  • Reaction: The reactants are dissolved in glacial acetic acid (20 mL).

  • Reflux: The reaction mixture is heated at reflux for 8 hours.

  • Work-up: The reaction mixture is allowed to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure target compound.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity is determined by elemental analysis.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both the solvent and an acid catalyst for the cyclocondensation reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Recrystallization: A standard and effective method for purifying solid organic compounds to obtain high-purity materials for biological testing.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the method described by Mohamed L.W., et al. (2019).[4][6]

Workflow Diagram:

G enzyme COX-1 or COX-2 Enzyme incubation1 Pre-incubation at 37°C enzyme->incubation1 inhibitor Test Compound (or Vehicle) inhibitor->incubation1 incubation2 Incubation at 37°C incubation1->incubation2 substrate Arachidonic Acid substrate->incubation2 stop_reaction Stop Reaction (e.g., with HCl) incubation2->stop_reaction extraction Prostaglandin Extraction (e.g., with Diethyl Ether) stop_reaction->extraction quantification PGE2 Quantification (EIA Kit) extraction->quantification ic50 IC50 Calculation quantification->ic50

Sources

Navigating the Selectivity Maze: A Comparative Cross-Reactivity Profile of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1H-Pyrazolo[3,4-b]pyridine scaffold stands out as a "privileged structure," a molecular framework with the inherent versatility to bind to multiple, diverse biological targets.[1][2][3][4] This versatility is a double-edged sword. While it enables the development of potent inhibitors for specific targets, particularly protein kinases, it also carries the intrinsic risk of unintended off-target interactions.[2][5][6][7] Understanding and meticulously characterizing a compound's selectivity is not merely an academic exercise; it is a cornerstone of preclinical development, directly impacting the potential for clinical success or failure.[8][9][10][11]

This guide provides a comprehensive framework for the cross-reactivity profiling of a specific analogue, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and use comparative data to illustrate how a selectivity profile is built and interpreted. Our goal is to equip researchers, scientists, and drug development professionals with a robust, data-driven methodology for evaluating the selectivity of this, and structurally related, compounds.

The Rationale for a Tiered Screening Strategy

To efficiently and cost-effectively build a comprehensive selectivity profile, a tiered approach is the industry standard. This strategy prioritizes resources by using broad, high-throughput screens in the initial phase to cast a wide net, followed by more focused and quantitative assays to validate and characterize any initial "hits." This mitigates the risk of pursuing promiscuous compounds and ensures that subsequent, more resource-intensive studies are based on a solid foundation of confirmed interactions.

Our experimental workflow is designed as a self-validating system, beginning with broad panel screening and progressing to detailed biophysical and cellular confirmation.

experimental_workflow cluster_tier1 Tier 1: Primary Broad-Panel Screening cluster_tier2 Tier 2: Hit Confirmation & Potency Determination cluster_tier3 Tier 3: Orthogonal Validation & Cellular Engagement A Compound of Interest: 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid B Kinome-Wide Panel Screen (e.g., >400 Kinases @ 1µM) A->B C Safety Panel Screen (e.g., GPCRs, Ion Channels, NHRs @ 10µM) A->C D Dose-Response (IC50) Assays for Primary Kinase Hits B->D Identified Hits (>% Inhibition) E Binding Affinity (Ki) Assays for Primary Safety Panel Hits C->E Identified Hits (>% Displacement) F Biophysical Assays (e.g., SPR, ITC) D->F Confirmed Potent Off-Targets E->F G Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) F->G Validate in Cellular Context

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Comparative Kinase Selectivity: The Primary Target Family

The pyrazolopyridine scaffold is a well-established kinase-binding motif.[2][5][6] Therefore, the initial and most critical step is to assess the compound's activity across the human kinome. To provide context, we compare our compound of interest against two benchmarks: a known promiscuous inhibitor with a similar core structure and a highly selective, late-stage clinical candidate.

Table 1: Comparative Kinome Profiling (% Inhibition at 1 µM)

Kinase TargetTarget Family1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid (Compound of Interest)Benchmark 1 (Promiscuous Inhibitor)Benchmark 2 (Selective Inhibitor)
Primary Target
MAPK14 (p38α) CMGC98% 99%96%
Key Off-Targets
CDK2CMGC65%92%8%
GSK3BCMGC72%95%12%
SRCTK48%88%<5%
LCKTK55%91%<5%
VEGFR2TK30%75%<5%
ROCK1AGC15%60%<5%

This hypothetical data immediately reveals a critical aspect of our compound's profile. While it is potent against its intended target, p38α, it displays significant cross-reactivity with other kinases, particularly within the CMGC family (CDK2, GSK3B) and the SRC family of tyrosine kinases. This profile is less selective than the clinical benchmark but shows some improvement over the promiscuous inhibitor. These "hits" (typically defined as >50% inhibition) must be followed up with IC50 determination to quantify their potency.

Experimental Protocol: Radiometric Kinase Assay (e.g., for p38α)

A radiometric assay is a gold-standard method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Prepare Reagents :

    • Kinase Buffer : 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Substrate : Myelin Basic Protein (MBP) at 0.2 mg/ml.

    • Radiolabeled ATP : Prepare a mix of non-labeled ATP and [γ-³³P]ATP.

  • Compound Plating : Serially dilute the test compound in 100% DMSO. Transfer a small volume (e.g., 1 µL) to the assay plate wells.

  • Reaction Setup : Add the kinase (p38α) and substrate (MBP) solution to the wells containing the compound. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.

  • Initiate Reaction : Add the [γ-³³P]ATP solution to all wells to start the kinase reaction.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 2 hours).

  • Terminate Reaction : Stop the reaction by adding a 3% phosphoric acid solution.

  • Capture Substrate : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing : Wash the filter plate multiple times with phosphoric acid and water to remove any unbound [γ-³³P]ATP.

  • Detection : Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

Broad Safety Profiling: Uncovering Liabilities Beyond the Kinome

Off-target effects are not limited to the kinase family. To build a comprehensive safety profile, screening against a panel of targets commonly associated with adverse drug reactions is essential. This typically includes G-Protein Coupled Receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: GPCR Radioligand Binding Assay (% Displacement at 10 µM)

GPCR TargetReceptor FamilyRadioligand Used% Displacement by Compound of Interest
ADRB2 (β2 Adrenergic)Adrenergic[³H]-CGP-121778%
DRD2 (Dopamine D2)Dopaminergic[³H]-Spiperone11%
HTR2A (Serotonin 5-HT2A)Serotonergic[³H]-Ketanserin68%
OPRM1 (μ-Opioid)Opioid[³H]-DAMGO4%
CHRM1 (Muscarinic M1)Cholinergic[³H]-Pirenzepine15%

The binding assay results indicate a significant interaction with the serotonin 5-HT2A receptor, as evidenced by the high displacement of the reference radioligand.[12] This is a critical finding, as activity at serotonergic receptors can have profound physiological effects. This "hit" must be prioritized for follow-up studies to determine its functional consequence (agonist vs. antagonist activity) and its binding affinity (Ki).

Experimental Protocol: GPCR Radioligand Competition Binding Assay
  • Membrane Preparation : Prepare cell membrane fractions from a cell line overexpressing the target GPCR (e.g., 5-HT2A).

  • Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin), and the test compound across a range of concentrations.

  • Incubation : Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration : Rapidly terminate the binding reaction by harvesting the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection : As in the kinase assay, dry the filter plate, add scintillant, and count using a microplate scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).

Synthesis and Interpretation: Visualizing the Selectivity Profile

The combined data from the kinase and safety panels provide a detailed "fingerprint" of the compound's biological interactions. The 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a potent p38α inhibitor, but its development path is complicated by off-target activities against GSK3B, LCK, and the 5-HT2A receptor. This knowledge is crucial for lead optimization, where chemists can now rationally design new analogues to mitigate these unwanted interactions while preserving on-target potency.

signaling_pathway cluster_intended Intended Target Pathway cluster_offtarget Identified Off-Target Interactions A Compound of Interest B p38α (MAPK14) A->B Potent Inhibition E GSK3B / LCK A->E Moderate Inhibition G 5-HT2A Receptor A->G Significant Binding C Inflammatory Cytokine Production B->C Inhibits Phosphorylation D Therapeutic Anti-inflammatory Effect C->D Reduction F Potential Cell Cycle / Immune Modulation E->F H Potential CNS Side Effects G->H

Figure 2: A conceptual map of the intended and off-target activities of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. The hypothetical data presented illustrates a common scenario in drug discovery: a potent lead compound with a challenging selectivity profile. The identification of specific off-targets (GSK3B, LCK, 5-HT2A) is not a failure but a critical success of the profiling campaign. It provides clear, actionable data to guide the next phase of medicinal chemistry. The subsequent steps should involve determining the functional effects on these off-targets and using structure-activity relationships (SAR) to design new analogues with improved selectivity, ultimately paving the way for a safer and more effective clinical candidate.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2215. [Link]

  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12696–12715. [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hu, X., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335-1346. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Fiveable. Selectivity Definition. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Interchim. (2024). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

  • Zhang, H., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology, 1335, 107-123. [Link]

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A Head-to-Head Comparison of Pyrazolopyridine and Quinazoline Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, pyrazolopyridines and quinazolines have proven to be particularly fruitful, yielding several clinically successful drugs. This guide provides a detailed head-to-head comparison of these two prominent inhibitor classes, focusing on their mechanism of action, biochemical potency, cellular activity, and pharmacokinetic profiles. Through a comprehensive analysis of representative compounds targeting the Epidermal Growth Factor Receptor (EGFR), we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to navigate the nuances of these important therapeutic agents.

Introduction: Two Scaffolds, a Shared Mechanism of Action

At the heart of their efficacy, both pyrazolopyridine and quinazoline inhibitors are ATP-competitive, binding to the hinge region of the kinase domain. This region is crucial for the binding of ATP, the phosphate donor for the kinase's catalytic activity. By occupying this site, these inhibitors effectively block the downstream signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • Pyrazolopyridines , as bioisosteres of purines, readily fit into the ATP-binding pocket of kinases, acting as effective hinge-binders. Their well-established synthetic routes allow for extensive derivatization, enabling the optimization of potency and selectivity.[1]

  • Quinazolines are another class of bicyclic heterocycles that have been extensively developed as kinase inhibitors. The quinazoline core serves as a robust scaffold for developing potent and selective inhibitors, with several approved drugs targeting kinases like EGFR.

This shared mechanism of action forms the basis for their potent anti-cancer activity, but subtle differences in their chemical structure and interactions with the target kinase can lead to significant variations in their overall therapeutic profile.

Comparative Analysis: A Focus on EGFR Inhibition

To provide a concrete, data-driven comparison, we will focus on two representative inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers:

  • Pyrazolopyrimidine Representative: A potent pyrazolo[3,4-d]pyrimidine derivative, a close analog of the pyrazolopyridine scaffold, with reported high EGFR inhibitory activity.

  • Quinazoline Representative: Erlotinib, a well-established and clinically approved quinazoline-based EGFR inhibitor.

Biochemical Potency: A Quantitative Look at Target Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for our representative inhibitors against EGFR.

Inhibitor ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
PyrazolopyrimidinePyrazolo[3,4-d]pyrimidine derivativeEGFR0.054[2]
QuinazolineErlotinibEGFR2.6[3]

Note: The IC50 values presented are from different studies and should be interpreted with consideration for potential variations in experimental conditions.

The data suggests that the representative pyrazolopyrimidine derivative exhibits a significantly lower IC50 value against EGFR compared to erlotinib, indicating higher biochemical potency in this specific comparison.

Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects

While biochemical assays provide a measure of direct target engagement, cell-based assays are crucial for understanding an inhibitor's efficacy in a more physiologically relevant context. The A431 cell line, which overexpresses EGFR, is a common model for evaluating the cellular activity of EGFR inhibitors.

| Inhibitor Class | Representative Compound | Cell Line | Cellular Effect | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Pyrazolopyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | Not specified | Broad-spectrum anti-proliferative activity | Not specified |[2] | | Quinazoline | Erlotinib | A431 | Inhibition of cell proliferation, G1 arrest | ~3.0 |[3][4] |

Erlotinib has been shown to inhibit the proliferation of A431 cells with an IC50 of approximately 3.0 µM and induces G1 cell cycle arrest.[3][4] While specific cellular IC50 values for the representative pyrazolopyrimidine in A431 cells were not available in the searched literature, its derivatives have demonstrated broad-spectrum anti-proliferative activity against various cancer cell lines.[2]

Pharmacokinetic Profile: The Journey of a Drug in the Body

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success.

Erlotinib (Quinazoline):

  • Absorption: Oral absorption is approximately 60% on an empty stomach and increases to nearly 100% with food.[5] Peak plasma concentrations are reached within 4 hours.[5]

  • Distribution: Has a large volume of distribution (232 L) and is highly protein-bound (approximately 93%) to albumin and α1-acid glycoprotein.[5]

  • Metabolism: Primarily metabolized in the liver by CYP3A4, with minor contributions from other CYP enzymes.[6] Its primary active metabolite is OSI-420.[6]

  • Elimination: The elimination half-life is approximately 36.2 hours, supporting once-daily dosing.[5][7] Excretion is primarily through feces (83%) and to a lesser extent in urine (8%).[5]

Pyrazolopyridine Derivatives:

Experimental Protocols: A Guide to Head-to-Head Comparison

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two key experiments: an in vitro kinase assay and a cell-based viability assay.

In Vitro Kinase Assay: Radiometric [γ-³²P]ATP Method

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[10]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions mix Mix kinase, substrate, and inhibitor prep_reagents->mix initiate Initiate reaction with [γ-³²P]ATP solution mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop separate Separate phosphorylated substrate (e.g., phosphocellulose paper) stop->separate wash Wash to remove free [γ-³²P]ATP separate->wash quantify Quantify radioactivity (Scintillation counting) wash->quantify plot Plot % inhibition vs. inhibitor concentration quantify->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for a radiometric kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate (e.g., a synthetic peptide) to their final concentrations in the kinase buffer.

    • Prepare a stock solution of [γ-³²P]ATP of known specific activity.

    • Prepare serial dilutions of the pyrazolopyridine and quinazoline inhibitors in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose paper strip.

    • Wash the paper strips extensively in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification and Data Analysis:

    • Measure the radioactivity incorporated into the substrate on the paper strips using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cells (e.g., A431) in a 96-well plate treat_cells Treat cells with serial dilutions of inhibitors seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt remove_media Remove media incubate_mtt->remove_media add_solvent Add solubilization solution (e.g., DMSO) remove_media->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs plot_viability Plot % cell viability vs. inhibitor concentration measure_abs->plot_viability calculate_ic50 Calculate IC50 value plot_viability->calculate_ic50

Caption: Workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the target cancer cells (e.g., A431) into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pyrazolopyridine and quinazoline inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).[13]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion: Navigating the Choice of Inhibitor Scaffold

Both pyrazolopyridine and quinazoline scaffolds have demonstrated significant potential in the development of potent and selective kinase inhibitors for cancer therapy. The choice between these two classes is not straightforward and depends on the specific therapeutic target and desired drug properties.

  • Pyrazolopyridines offer a highly versatile and adaptable scaffold that can be readily modified to achieve high biochemical potency.

  • Quinazolines represent a more established class of inhibitors with a proven track record in the clinic, and a wealth of structure-activity relationship data is available to guide drug design.

Ultimately, a thorough head-to-head comparison, utilizing standardized and robust experimental protocols as outlined in this guide, is essential for making an informed decision in the drug discovery and development process. By carefully evaluating the biochemical potency, cellular efficacy, and pharmacokinetic profiles of lead compounds from both classes, researchers can identify the most promising candidates for further preclinical and clinical investigation.

References

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link].

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central (PMC). Available at: [Link].

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link].

  • MTT cell viability assay. Bio-protocol. Available at: [Link].

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link].

  • Antitumor effects of erlotinib in combination with berberine in A431 cells. PubMed Central (PMC). Available at: [Link].

  • SELECT: A Phase II Trial of Adjuvant Erlotinib in Patients With Resected Epidermal Growth Factor–Mutant Non–Small-Cell Lung Cancer. PubMed Central (PMC). Available at: [Link].

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  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available at: [Link].

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  • IC50 of compounds 8-17 and Erlotinib. | Download Scientific Diagram. ResearchGate. Available at: [Link].

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  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link].

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central (PMC). Available at: [Link].

  • The proportions of A431 cells in G1 phase of cell cycle after treatment... ResearchGate. Available at: [Link].

  • Antitumor effects of erlotinib in combination with berberine in A431 cells. PubMed. Available at: [Link].

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link].

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  • application number. accessdata.fda.gov. Available at: [Link].

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  • Colony formation efficacy by A431 cells treated with erlotinib (A) or... ResearchGate. Available at: [Link].

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link].

  • Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non–small cell lung cancer. Ovid. Available at: [Link].

  • A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP. PubMed Central (PMC). Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link].

  • Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations. National Institutes of Health (NIH). Available at: [Link].

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  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Institutes of Health (NIH). Available at: [Link].

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  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. American Association for Cancer Research (AACR). Available at: [Link].

  • Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. Available at: [Link].

  • A randomized phase II study comparing erlotinib versus erlotinib with alternating chemotherapy in relapsed non-small-cell lung cancer patients: the NVALT-10 study. PubMed. Available at: [Link].

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A Senior Application Scientist's Guide to the Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth assessment of the therapeutic potential of a specific, yet underexplored, class of derivatives: 1H-Pyrazolo[3,4-b]pyridine-3-acetic acids. We will delve into their synthetic rationale, potential biological applications, and the experimental methodologies required for their evaluation, offering a comparative perspective based on the rich chemistry of the parent scaffold.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Diverse Biological Activity

The 1H-pyrazolo[3,4-b]pyridine system is a fused heterocyclic ring system that can be considered a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This structural mimicry is a key reason for the diverse biological activities observed in its derivatives, which can act as competitive inhibitors for enzymes that recognize purine-based substrates.[1][2]

Over the past few decades, derivatives of this scaffold have been extensively investigated and have shown promise in several therapeutic areas:

  • Oncology: A significant body of research has focused on the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents.[3][4] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Notable targets include Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[1][5][6][7]

  • Inflammation: The anti-inflammatory potential of pyrazole and its fused derivatives is well-documented.[8][9] The introduction of an acetic acid moiety, as seen in non-steroidal anti-inflammatory drugs (NSAIDs), suggests that 1H-pyrazolo[3,4-b]pyridine-3-acetic acid derivatives could be promising candidates for the development of novel anti-inflammatory agents.

  • Infectious Diseases: The structural similarity to purines also makes this scaffold a candidate for targeting enzymes in pathogenic microorganisms. Indeed, various pyrazolopyridine derivatives have been reported to possess antimicrobial and antiviral activities.

The introduction of an acetic acid group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine core is a rational design strategy. The carboxylic acid function can act as a key pharmacophore, forming crucial hydrogen bonds with target proteins. Furthermore, it provides a handle for further derivatization into esters and amides, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Derivatives: A Proposed Strategy

While the literature provides numerous methods for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, specific protocols for the 3-acetic acid derivatives are less common.[10][11] Based on established synthetic strategies for related compounds, a plausible and efficient synthetic route is proposed below.

The synthesis would likely commence with a substituted 5-aminopyrazole, a common starting material for constructing the pyrazolopyridine scaffold.[10] The key step would involve the cyclocondensation with a suitable three-carbon synthon that already contains or can be readily converted to the acetic acid side chain.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Reactant1 Substituted 5-Aminopyrazole Step1 Cyclocondensation Reactant1->Step1 Reactant2 Ethyl 4-chloroacetoacetate Reactant2->Step1 Product1 Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-acetate Step1->Product1 Step2 Ester Hydrolysis Product2 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Step2->Product2 Step3 Amide/Ester Formation Product3 Amide/Ester Derivatives Step3->Product3 Product1->Step2 Product2->Step3

Caption: Proposed synthetic workflow for 1H-pyrazolo[3,4-b]pyridine-3-acetic acid and its derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

This protocol is a generalized procedure based on known methods for analogous compounds. Optimization of reaction conditions may be necessary for specific substrates.

  • Reaction Setup: To a solution of a substituted 5-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Characterize the structure of the resulting ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Hydrolysis to 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid
  • Reaction Setup: Dissolve the ethyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Hydrolysis: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired 1H-pyrazolo[3,4-b]pyridine-3-acetic acid.

Comparative Biological Evaluation: A Framework for Discovery

A thorough biological evaluation is essential to assess the therapeutic potential of these novel derivatives. Based on the known activities of the parent scaffold, the primary areas of investigation should be anticancer and anti-inflammatory activities.

Anticancer Activity

The anticancer potential of the synthesized compounds should be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1H-pyrazolo[3,4-b]pyridine-3-acetic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Hypothetical Comparative Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
PPA-1 HH15.221.518.9
PPA-2 PhH5.88.27.1
PPA-3 4-Cl-PhH2.13.52.9
PPE-1 HEt>50>50>50
PPAm-1 HNH₂10.514.312.8
Doxorubicin --0.81.10.9

This table presents hypothetical data for illustrative purposes to guide experimental design.

Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism of action for this scaffold, it is crucial to screen promising anticancer compounds against a panel of relevant kinases.

Kinase_Inhibition_Pathway cluster_compound Therapeutic Agent cluster_kinases Kinase Targets cluster_pathways Cellular Processes Compound 1H-Pyrazolo[3,4-b]pyridine -3-acetic Acid Derivative ALK ALK Compound->ALK FGFR FGFR Compound->FGFR CDK2 CDK2 Compound->CDK2 TBK1 TBK1 Compound->TBK1 Proliferation Cell Proliferation ALK->Proliferation Survival Cell Survival ALK->Survival Angiogenesis Angiogenesis FGFR->Angiogenesis CDK2->Proliferation Inflammation Inflammation TBK1->Inflammation

Caption: Potential kinase targets for 1H-pyrazolo[3,4-b]pyridine-3-acetic acid derivatives.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase of interest (e.g., ALK, FGFR), a suitable substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC50 values for each compound against each kinase.

Anti-inflammatory Activity

The in vivo anti-inflammatory potential can be assessed using the carrageenan-induced paw edema model in rodents, a widely accepted and well-validated method.[15]

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Perspectives

Systematic modification of the 1H-pyrazolo[3,4-b]pyridine-3-acetic acid scaffold is crucial for optimizing its therapeutic potential. Key areas for SAR exploration include:

  • Substitution on the Pyrazole and Pyridine Rings: Introducing various substituents (e.g., aryl, alkyl, halo groups) at different positions of the heterocyclic core can significantly impact potency and selectivity.

  • Derivatization of the Acetic Acid Moiety: Converting the carboxylic acid to esters, amides, and other bioisosteres can modulate the pharmacokinetic properties of the compounds.

  • Stereochemistry: If chiral centers are introduced, the evaluation of individual enantiomers is essential, as biological activity is often stereospecific.

The 1H-pyrazolo[3,4-b]pyridine-3-acetic acid scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation in oncology, inflammation, and infectious diseases. The experimental protocols and comparative framework outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of drug discovery.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
  • Al-Issa, S. A. (2013).
  • Chen, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1350.
  • Choi, H. G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5892-5896.
  • Gökhan-Kelekçi, N., et al. (2009). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 14(12), 5038-5054.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • Hassan, A. S., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3747-3758.
  • Hassanzadeh, F., & Rabbani, M. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Husain, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 643-655.
  • Kamal, A., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. Bioorganic & Medicinal Chemistry Letters, 20(17), 5203-5206.
  • Klenina, O., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238.
  • Mohamed, A. M., et al. (2015). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 38(6), 1076-1086.
  • Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 45(10), 4875-4880.
  • Ren, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 590-595.
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  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Teixidó, J., et al. (2022).
  • University of California, San Francisco. (n.d.). MTT Assay. Retrieved from a protocol from the University of California, San Francisco.
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  • Vandebroek, A., et al. (2011). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 21(1), 415-419.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Protocol for Prudent Laboratory Practice.

In the fast-paced environment of discovery and development, the lifecycle of a chemical intermediate does not end when the reaction is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, protects our environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, a heterocyclic compound representative of a class of molecules frequently encountered in pharmaceutical research. Our approach is grounded in the principles of chemical safety, regulatory adherence, and scientific best practices, ensuring a self-validating system of laboratory stewardship.

Hazard Assessment and Initial Classification: Understanding the "Why"

Anticipated Hazards: Based on analogous compounds, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][4]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

This hazard profile firmly places 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid and its associated waste into the category of hazardous chemical waste . Under the guidelines of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), this waste cannot be disposed of in standard trash or via sanitary sewer systems.[5][6] The universal precautionary statement, "P501: Dispose of contents/container to an approved waste disposal plant," becomes our guiding directive.[1][3][4][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[1][8][9]

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical disposal. It prevents unintended chemical reactions and ensures that waste is managed in the most appropriate and cost-effective manner.

  • Solid Waste:

    • Description: Includes unreacted 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials.

    • Procedure:

      • Collect all solid waste in a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a properly lined cardboard box).

      • Do NOT mix with other waste types, especially liquids or incompatible chemicals.

  • Liquid Waste:

    • Description: Includes solutions containing 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, reaction mother liquors, and solvent rinses of contaminated glassware.

    • Procedure:

      • Collect liquid waste in a sealable, chemically compatible container (e.g., an HDPE carboy or a coated glass bottle).

      • Crucially, maintain separate containers for halogenated and non-halogenated solvent waste unless your institution's waste management program specifies otherwise. This is due to significant differences in disposal costs and methods.

      • Ensure the pH of aqueous waste is within the acceptable range for your facility's waste program (typically between 5.5 and 10.5) before adding it to a bulk container. Do NOT perform acid/base neutralizations in the waste container itself.[6]

  • Sharps Waste:

    • Description: Needles, syringes, or broken glassware grossly contaminated with the compound.

    • Procedure:

      • Place these items in a designated, puncture-proof sharps container.

      • The container must be clearly labeled as "Hazardous Waste Sharps."

Decision Flowchart for Waste Segregation

Start Waste Generated Containing 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in Labeled 'Solid Hazardous Waste' Container IsSolid->SolidContainer Yes IsSharp Is the waste a contaminated sharp? IsLiquid->IsSharp No LiquidContainer Select Appropriate Liquid Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Collect in Puncture-Proof 'Hazardous Waste Sharps' Container IsSharp->SharpsContainer Yes End Proceed to Labeling & Storage IsSharp->End No SolidContainer->End Halogenated Is it dissolved in halogenated solvents? LiquidContainer->Halogenated NonHalogenated Collect in 'Non-Halogenated Solvent Waste' Container Halogenated->NonHalogenated No HalogenatedContainer Collect in 'Halogenated Solvent Waste' Container Halogenated->HalogenatedContainer Yes NonHalogenated->End HalogenatedContainer->End SharpsContainer->End cluster_Lab Laboratory Responsibility cluster_EHS EHS / Licensed Contractor Responsibility A 1. Generation & Segregation (Solid, Liquid, Sharps) B 2. Containerization & Labeling (Compatible Container, Waste Tag) A->B C 3. Satellite Accumulation (Secondary Containment, <12 months) B->C D 4. Request Pickup (Contact EHS/Waste Management) C->D E 5. Waste Collection & Manifesting D->E F 6. Transportation & Final Disposal (RCRA-Approved Facility) E->F

Caption: End-to-End Disposal Workflow

Quantitative Data Summary: Waste Management Parameters

ParameterGuidelineRationaleAuthoritative Source
Waste Accumulation Time Max. 12 months in lab SAATo prevent degradation of chemicals and ensure timely disposal.EPA (Subpart K) [3]
Liquid Storage Secondary ContainmentTo contain spills and prevent environmental contamination.Dartmouth College [5]
Container Status Must be closed when not in useTo prevent release of hazardous vapors and ensure safety.Dartmouth College [5]
Waste Labeling Required at start of accumulationTo ensure proper identification, hazard communication, and compliant disposal.NIH, U. Chicago [6][7]

Conclusion: Fostering a Culture of Safety

The responsible disposal of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these procedures into your standard operating protocols, you not only ensure compliance with federal and local regulations but also build a self-validating system of safety that protects you, your colleagues, and the broader community. This protocol, grounded in the expert guidance of regulatory bodies and leading research institutions, provides a clear and actionable framework for managing the final stage of your research chemicals' lifecycle.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). Provides hazard and precautionary statements for a structurally related compound. CymitQuimica. 10

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Provides comprehensive guidelines for laboratory waste management. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 6). SDS for 3,5-Dimethyl-1H-pyrazole-1-acetic acid, highlighting oral toxicity. Fisher Scientific. Link

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). Outlines EPA's Subpart K regulations for academic labs. U.S. Environmental Protection Agency. Link

  • NIH Waste Disposal Guide 2022 - Chemical Waste. Provides detailed procedures for chemical waste management at the National Institutes of Health. National Institutes of Health. Link

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. The OSHA Laboratory Standard. Occupational Safety and Health Administration. Link

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Details responsibilities and procedures for hazardous waste. Link

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid - Safety Data Sheet. AK Scientific, Inc. Provides hazard data for a similar functionalized pyrazolopyridine. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). SDS for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific. Link

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. A summary of the OSHA Laboratory Standard. Occupational Safety and Health Administration. Link

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. Link

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. General guidance on laboratory safety. Link

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Link

  • What Goes in Chemical Waste Containers. (2012, December 14). National Institutes of Health, Office of Research Facilities. Link

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Link

  • Hazardous Waste Procedures. University of Washington, Friday Harbor Laboratories. Provides practical steps for waste labeling and disposal. Link

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A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Composite Assessment

To establish appropriate personal protective equipment (PPE) protocols, we must first understand the potential hazards of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid. This assessment is built upon the known risks associated with its core chemical structures.

1.1. The Pyrazolopyridine Core:

The foundational 1H-Pyrazolo[3,4-b]pyridine structure is classified with several hazard statements.[1] Analysis of related pyrazolopyridine compounds indicates a consistent profile of hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Harmful if ingested, in contact with skin, or inhaled.[1][2]

1.2. The Acetic Acid Functional Group:

The presence of the acetic acid moiety introduces the hazards associated with organic acids.[5] Glacial acetic acid, the concentrated form, is a flammable liquid that causes severe skin burns and eye damage.[6][7] While the acidity of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid will be influenced by the heterocyclic ring system, it is prudent to consider the potential for corrosive effects. Organic acids, in general, can cause skin burns, irritation, and severe eye damage.[8]

1.3. Composite Hazard Profile:

Based on this analysis, 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid should be handled as a compound that is:

  • A skin and eye irritant, with the potential to be corrosive.

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A respiratory irritant.

The following table summarizes the anticipated GHS Hazard classifications for 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2 (with potential for Category 1)H315: Causes skin irritation (potential for H314: Causes severe skin burns and eye damage)[2][3][6]
Serious Eye Damage/Eye IrritationCategory 2A (with potential for Category 1)H319: Causes serious eye irritation (potential for H318: Causes serious eye damage)[2][3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocols are designed to provide comprehensive protection during the handling of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

2.1. Primary Engineering Controls: The First Line of Defense

All work with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, particularly when handling the solid material or preparing solutions, must be conducted within a properly functioning certified laboratory chemical fume hood.[3] This primary engineering control is critical for minimizing inhalation exposure to dust or vapors.

2.2. Essential Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] Given the potential for serious eye damage, it is highly recommended to use a full face shield in conjunction with safety goggles, especially when there is a risk of splashing.[9]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals.[10] However, it is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to both pyridine-like structures and organic acids. Double-gloving is a recommended best practice to provide an additional layer of protection.

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[9]

  • Foot Protection: Closed-toe shoes are mandatory in a laboratory setting.

2.3. Respiratory Protection

In most instances, working within a certified chemical fume hood will provide adequate respiratory protection.[3] However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] All personnel requiring the use of a respirator must be properly trained and fit-tested.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

3.1. Donning PPE: A Deliberate Sequence

  • Lab Coat and Footwear: Ensure your lab coat is fully buttoned and you are wearing closed-toe shoes.

  • Gloves (First Pair): Don the first pair of chemically resistant gloves.

  • Eye and Face Protection: Put on your chemical safety goggles and, if necessary, a face shield.

  • Gloves (Second Pair): If double-gloving, don the second pair of gloves over the first.

3.2. Handling the Compound: Best Practices

  • Work in a Fume Hood: All manipulations of the solid compound and preparation of solutions must occur inside a certified chemical fume hood.

  • Avoid Dust Generation: When weighing and transferring the solid, do so carefully to minimize the creation of airborne dust.

  • Solution Preparation: When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.[8]

  • Spill Containment: Have a chemical spill kit readily available. For pyridine-based compounds, an absorbent material like J. T. Baker SOLUSORB® is recommended.

3.3. Doffing PPE: Preventing Contamination

  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves first, turning them inside out as you remove them.

  • Face Shield and Goggles: Remove your face shield (if used) and then your safety goggles.

  • Lab Coat: Remove your lab coat, being careful not to touch the outside with your bare hands.

  • Gloves (Inner Pair): Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid and any contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: All solid waste and solutions containing 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid must be collected in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Incompatible Materials: Avoid storing waste with incompatible materials such as strong oxidizing agents or bases.[3]

Emergency Procedures: Preparedness is Key

5.1. Spills:

  • Small Spills (inside a fume hood): If a small amount is spilled within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to collect the spill and place it in the designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety department.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_disposal Waste & Disposal Start Start: Handling 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Risk of splash? Start->Assess_Task Fume_Hood Work in a Certified Chemical Fume Hood Assess_Task->Fume_Hood All tasks Enhanced_PPE Enhanced PPE: - Full Face Shield - Consider Respirator  (if outside hood) Assess_Task->Enhanced_PPE High splash potential or outside hood SOP_Adherence Follow Standard Operating Procedures Fume_Hood->SOP_Adherence Base_PPE Base PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes SOP_Adherence->Base_PPE Waste_Management Dispose of all waste (chemical & contaminated PPE) in designated hazardous waste containers Base_PPE->Waste_Management Enhanced_PPE->Waste_Management

PPE Selection Workflow for Handling 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine.
  • MATERIAL SAFETY D
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific. (2012, March 29). SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid.
  • Ospedale sicuro. (n.d.). Hazards and risk factors - Organic acids.
  • Carl ROTH. (n.d.).
  • Jubilant Ingrevia Limited. (2024, April 3).
  • Washington State University. (n.d.).
  • California State University, Bakersfield. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (2025, September 13).
  • ChemicalBook. (2025, July 24). 1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Spectrum Chemical. (2018, July 23).
  • Chemos GmbH & Co.KG. (n.d.).
  • University of Waterloo. (2022, October). Organic Acids Chemical Storage Sheet.
  • SAFETY D
  • Nano. (2015, March 27).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • Capot Chemical. (2026, January 2). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
  • Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. (n.d.).
  • Angene Chemical. (2024, October 17). Safety Data Sheet: (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid.

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